3-Amino-2,6-dimethylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBKXUJEVYHSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220224 | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-64-5 | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-2,6-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2,6-DIMETHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK52J0MQ7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol (CAS 6994-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol, with the CAS number 6994-64-5, is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups.[1] This whitepaper serves as a comprehensive technical guide, consolidating available data on its physicochemical properties, synthesis, applications, and safety profile, with a particular focus on its relevance to the field of drug development. While its primary established use is in the cosmetics industry as a hair dye component, its structural features suggest potential as a versatile intermediate in organic synthesis and medicinal chemistry.[2][3][4] The parent compound, 2,6-dimethylphenol, is a known precursor in the synthesis of the antiarrhythmic drug mexiletine, highlighting the potential pharmacological relevance of this structural class.[5] This document aims to provide a foundational resource for researchers interested in exploring the applications of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6994-64-5 | [1][6] |
| Molecular Formula | C₈H₁₁NO | [1][6] |
| Molecular Weight | 137.18 g/mol | [1][6] |
| Melting Point | 104-106 °C | [7] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in organic solvents.[1] Solubility in propylene glycol is estimated to be less than 12 g/L.[2] | [1][2] |
| InChI Key | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(O)C(C)=CC=C1N | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, amino protons, and a hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including aromatic carbons, methyl carbons, and carbons bearing the amino and hydroxyl groups. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenol), N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight. Predicted adducts include [M+H]+ at m/z 138.09134 and [M+Na]+ at m/z 160.07328.[8] |
Synthesis and Reactivity
A common synthetic route to aminophenols involves the nitration of the corresponding phenol followed by the reduction of the nitro group. A plausible synthetic workflow for this compound from 2,6-dimethylphenol is outlined below.
The reactivity of this compound is governed by its three functional groups: the hydroxyl group, the amino group, and the aromatic ring. These sites offer opportunities for a variety of chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules. The amino and hydroxyl groups can undergo reactions such as acylation, alkylation, and diazotization, while the aromatic ring is susceptible to electrophilic substitution, with the directing effects of the substituents influencing the position of further functionalization.
Applications in Research and Drug Development
Industrial Applications
The most well-documented application of this compound is as a component in oxidative hair dye formulations.[3][4] In this context, it acts as a coupler that reacts with a developer under oxidative conditions to form the final hair color.[4]
Relevance in Drug Development
While direct applications of this compound in the synthesis of approved drugs are not documented, its structural motifs are of significant interest in medicinal chemistry.
4.2.1. Precursor to the Antiarrhythmic Drug Mexiletine
The parent compound, 2,6-dimethylphenol, is a key starting material in the industrial synthesis of mexiletine, a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias.[5] The synthesis typically involves the reaction of 2,6-dimethylphenol with chloroacetone to form an ether, which is then converted to an oxime and subsequently reduced to the primary amine of mexiletine.
4.2.2. Potential as a Scaffold in Medicinal Chemistry
The aminophenol scaffold is present in a wide range of biologically active molecules. Research on various substituted aminophenols has revealed their potential as antimicrobial, antioxidant, and anticancer agents.[9][10][11][12] For instance, Schiff bases derived from aminophenols have demonstrated significant biological activities.[12] The presence of the amino and hydroxyl groups in this compound provides reactive handles for the synthesis of libraries of derivatives for biological screening.
A recent patent application describes the use of a structurally related moiety, 2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo-[2,3-b]pyridine-3-carboxamide, as a Myt1 inhibitor for the potential treatment of cancer.[13] This highlights the contemporary interest in this chemical space for the development of novel therapeutics.
Safety and Toxicology
The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS) for its use in hair dye formulations. A summary of the available toxicological data is presented in Table 3.
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Result | Source |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4). | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (GHS Category 2). | [3] |
| Skin Sensitization | A sensitization potential cannot be excluded. | [14] |
| Use in Hair Dyes | Considered safe for use in oxidative hair dye formulations with an on-head concentration of up to 2.0%. | [14] |
It is important to note that this toxicological data is primarily in the context of cosmetic use. For applications in drug development, a more extensive toxicological profile, including studies on metabolism, pharmacokinetics, and long-term systemic exposure, would be required.
Experimental Protocols
6.1. Hypothetical Synthesis of this compound
This two-step process involves the nitration of 2,6-dimethylphenol followed by the reduction of the resulting nitro-intermediate.
Step 1: Nitration of 2,6-dimethylphenol
-
Cool a solution of 2,6-dimethylphenol in a suitable solvent (e.g., acetic acid or dichloromethane) in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude 3-nitro-2,6-dimethylphenol by a suitable method such as recrystallization or column chromatography.
Step 2: Reduction of 3-Nitro-2,6-dimethylphenol
-
Dissolve the purified 3-nitro-2,6-dimethylphenol in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
-
Metal-acid reduction: Use a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).
-
-
Stir the reaction at an appropriate temperature until the reduction is complete (monitored by TLC).
-
If using a metal catalyst, filter it off.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the ammonium salt.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Conclusion
This compound is a chemical with established applications in the cosmetics industry and clear, albeit underexplored, potential in the realm of drug discovery and development. Its relationship to the precursor of the drug mexiletine, combined with the proven biological activities of the broader aminophenol class, makes it an attractive scaffold for further investigation. This technical guide has synthesized the currently available information to provide a solid starting point for researchers. Future work should focus on elucidating the specific biological activities of this compound and its derivatives, as well as developing and publishing detailed and optimized synthetic protocols to facilitate its broader use in the scientific community.
References
- 1. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor - Google Patents [patents.google.com]
- 14. Revision of the opinion on this compound (A162) - Public Health [health.ec.europa.eu]
An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol: Structure, Isomers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2,6-dimethylphenol, a significant chemical intermediate. The document details its structural formula, explores its various structural isomers, presents key quantitative data, and outlines its primary application in cosmetic science.
Core Compound: this compound
This compound (CAS No. 6994-64-5) is an aromatic organic compound featuring a phenol ring substituted with an amino group and two methyl groups.[1][2] This trifunctional structure makes it a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[2][3][4] The presence of the hydroxyl (-OH) and amino (-NH2) groups allows for hydrogen bonding, influencing its physical properties and reactivity, while the amino group imparts basicity.[2]
Structural and Physical Properties
The fundamental properties of this compound are summarized below. It typically presents as a solid powder at room temperature and is soluble in organic solvents.[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 6994-64-5 | [1] |
| Melting Point | 104-106 °C | [2] |
| SMILES | CC1=C(C(=C(C=C1)N)C)O | [1] |
| InChI Key | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1] |
| Appearance | Powder | |
| Synonyms | 2,6-Dimethyl-3-aminophenol, 3-Amino-2,6-xylenol | [2] |
Structural Isomers of Aminodimethylphenol
Structural isomers possess the same molecular formula (C₈H₁₁NO) but differ in the arrangement of atoms and functional groups on the phenol ring.[5][6] The varying positions of the amino and methyl groups lead to distinct chemical and physical properties. Key positional isomers of aminodimethylphenol are detailed below.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Features & Synonyms |
| This compound | 6994-64-5 | 104-106 | - | Target compound of this guide. (2,6-Dimethyl-3-aminophenol) |
| 4-Amino-2,5-dimethylphenol | 3096-71-7 | - | - | Also known as 2,5-Dimethyl-4-aminophenol. |
| 4-Amino-2,6-dimethylphenol | 15980-22-0 | - | - | Also known as 2,6-Dimethyl-4-aminophenol. |
| 4-Amino-3,5-dimethylphenol | 3096-70-6 | 181 | 296.5 | A urinary metabolite of Lidocaine. (4-Hydroxy-2,6-dimethylaniline) |
Note: Data for all physical properties were not available in the searched literature.
Visualization of Structural Isomers
The following diagram illustrates the structural differences between this compound and its key positional isomers.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, the synthesis of aminophenols often follows established chemical routes. A general approach involves the reduction of a corresponding nitrophenol or the amination of a dihydroxyphenol. For instance, the synthesis of 3-aminophenol can be achieved by heating resorcinol with ammonia under pressure.[7] A more detailed protocol for a related isomer, 4-Amino-3,5-dimethylphenol, is provided as a representative example of synthesis.
Example Synthesis: 4-Amino-3,5-dimethylphenol
This protocol is adapted from a patented synthesis method.[8]
Materials:
-
Sodium nitrite (NaNO₂)
-
Sodium sulfate dihydrate (Na₂SO₄·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
3,5-Dimethylphenol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Prepare "Solution A": An aqueous solution of sodium nitrite (1.1 equivalents) is slowly added dropwise to a stirred, ice-bath-cooled aqueous solution of sodium sulfate dihydrate (1.0 equivalent). This mixed solution is then added dropwise into a beaker containing concentrated hydrochloric acid and ice, and cooling is continued for 20 minutes.[8]
-
In a separate vessel, dissolve 3,5-dimethylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide and ice, stirring until complete dissolution.[8]
-
Slowly add "Solution A" dropwise to the 3,5-dimethylphenol solution while maintaining the ice bath. Stirring is continued for 1 hour after the addition is complete.[8]
-
The reaction mixture is then filtered, and the collected solid product is dried to yield 4-amino-3,5-dimethylphenol.[8]
Applications and Biological Relevance
The primary documented application for this compound is as a component in permanent (oxidative) hair dye formulations.[9] It is also used as an intermediate in the broader synthesis of various dyes and pigments.[3]
Role in Oxidative Hair Dyeing
In oxidative hair dyeing, two types of colorless precursors are used: developers (primary intermediates) and couplers (color modifiers).[9][10] this compound functions as a coupler. The process, initiated by an oxidizing agent like hydrogen peroxide in an alkaline medium, involves the formation of color through a chemical reaction between the developer and the coupler within the hair shaft.[10]
The general workflow is as follows:
-
Alkaline Agent (e.g., Ammonia): Opens the hair cuticle.[11]
-
Oxidizing Agent (e.g., H₂O₂): Lightens the natural melanin pigment and initiates the dye-forming reaction.[11]
-
Developer Oxidation: The developer (e.g., p-phenylenediamine) is oxidized to a reactive intermediate.[10]
-
Coupling Reaction: The reactive intermediate rapidly reacts with the coupler (this compound) to form large, stable color molecules.
-
Color Trapping: These newly formed large dye molecules are trapped within the hair cortex, resulting in a permanent color change.[10]
Oxidative Hair Dyeing Workflow
The logical relationship in the oxidative dyeing process is visualized below.
References
- 1. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural isomer - Wikipedia [en.wikipedia.org]
- 7. US5202488A - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 8. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]
- 9. cosmileeurope.eu [cosmileeurope.eu]
- 10. researchgate.net [researchgate.net]
- 11. cosmeticscience.net [cosmeticscience.net]
physical and chemical properties of 3-Amino-2,6-dimethylphenol
An In-depth Technical Guide to 3-Amino-2,6-dimethylphenol
Introduction
This compound, also known as 3-amino-2,6-xylenol, is an organic compound with the chemical formula C8H11NO.[1][2] It is characterized by a phenol ring substituted with an amino group and two methyl groups.[2] This compound serves as a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.[2][3] Its functional groups—the hydroxyl (-OH) and amino (-NH2) groups—allow for a variety of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental are summarized below. The compound typically appears as a solid powder at room temperature.[2][4]
| Property | Value | Reference(s) |
| CAS Number | 6994-64-5 | [1][2][4] |
| Molecular Formula | C8H11NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1][5] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | 2,6-Dimethyl-3-aminophenol, 3-Amino-2,6-xylenol | [2] |
| Appearance | Powder | [4] |
| Melting Point | 104-106 °C | [4][5] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| InChI | 1S/C8H11NO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,9H2,1-2H3 | [1][4] |
| InChIKey | XSBKXUJEVYHSNO-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC1=C(C(=C(C=C1)N)C)O | [1][5] |
Experimental Protocols & Analysis
Detailed experimental protocols for the synthesis of this compound are not extensively published in public literature. However, a general approach involves the nitration of 2,6-dimethylphenol followed by reduction of the resulting nitrophenol. The characterization of the final product relies on standard analytical techniques.
General Analytical Workflow
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic methods. A European Commission report on the compound noted the use of LC/MS to identify an unknown peak in one batch, demonstrating the application of this technique for purity assessment.[6]
Caption: A typical workflow for the analytical characterization of this compound.
Solubility Estimation Protocol
While specific solubility data is sparse, a report from the Scientific Committee on Consumer Safety (SCCS) provided an estimation method.[6] The solubility in propylene glycol was estimated to be less than 12 g/L based on the dose levels and volumes used in toxicity studies where the compound formed a suspension.[6]
Methodology:
-
Prepare a series of concentrations of the test compound in the selected solvent (e.g., propylene glycol).
-
Observe the formulations to determine if they are true solutions or suspensions at each concentration.
-
The highest concentration that forms a clear solution is recorded as the approximate solubility.
-
In the SCCS case, since the formulations used in toxicity studies were suspensions, the solubility was determined to be lower than the lowest concentration used.[6]
Reactivity and Stability
This compound possesses two primary reactive sites: the phenolic hydroxyl group and the aromatic amino group.
-
Phenolic Reactivity : The hydroxyl group imparts acidic properties and allows for reactions such as etherification and esterification. It also makes the ring susceptible to oxidation.
-
Amino Group Reactivity : The amino group provides basicity and can form salts with acids.[2] It is a nucleophile and can undergo reactions like acylation and alkylation.
-
Oxidative Coupling : As a phenol, it is susceptible to oxidative coupling reactions, which is a key principle in its use in hair dyes.
Information from the European Commission indicates that the stability of this compound in typical hair dye formulations is a key parameter for safety assessment, although specific data was not reported in the public dossier.[6]
Biological Activity and Applications
Use in Cosmetics
This compound is used as an ingredient in oxidative hair dye formulations.[7][8] In this application, it acts as a "coupler." The hair dyeing process involves an oxidative reaction where small precursor molecules (developers and couplers) diffuse into the hair shaft. In the presence of an oxidizing agent like hydrogen peroxide, these precursors react to form larger, colored molecules that become trapped within the hair, resulting in a permanent color.[7] The Scientific Committee on Consumer Safety (SCCS) has opined that this compound is safe for use in oxidative hair dye formulations at an on-head concentration of up to 2.0%.[8]
Caption: Role of this compound as a coupler in oxidative hair dyeing.
Potential Therapeutic Applications
While research on this compound itself is limited, derivatives of closely related aminophenols are being investigated for potent biological activities. A 2024 study highlighted that derivatives of 2-amino-6-methyl-phenol demonstrated remarkable inhibition of RSL3-induced ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[9] These compounds were shown to effectively prevent the accumulation of lipid peroxides in living cells and one derivative protected mice from kidney ischemia-reperfusion injury, a condition where ferroptosis plays a critical role.[9] This suggests that the ortho-hydroxyl-amino moiety present in compounds like this compound could be a promising scaffold for developing novel ferroptosis inhibitors.[9]
Caption: Potential mechanism of ferroptosis inhibition by related aminophenol derivatives.
Safety and Toxicology
This compound is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] It is associated with hazard statements H302, H312, H315, H319, H332, H335, and H373.[4] Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, are recommended when handling this chemical.[4] While the SCCS considers it safe for its specific use in hair dyes at defined concentrations, a sensitization potential cannot be excluded.[8]
References
- 1. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [chemicalbook.com]
- 4. This compound | 6994-64-5 [sigmaaldrich.com]
- 5. This compound | 6994-64-5 | GAA99464 [biosynth.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. Revision of the opinion on this compound (A162) - Public Health [health.ec.europa.eu]
- 9. Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-2,6-dimethylphenol molecular weight and formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental chemical properties of compounds is paramount. This document provides the key molecular data for 3-Amino-2,6-dimethylphenol, a compound of interest in various research and development applications.
Molecular Formula and Weight
The foundational quantitative data for this compound is its molecular formula and weight, which are crucial for stoichiometric calculations, analytical characterization, and formulation development.
The molecular formula for this compound is C8H11NO.[1][2][3][4] This indicates that each molecule is composed of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.
The molecular weight of this compound is 137.18 g/mol .[1][2][4][5] This value is essential for preparing solutions of specific molar concentrations and for interpreting the results of mass spectrometry and other analytical techniques.
| Property | Value |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
References
A Comprehensive Technical Guide to the Solubility of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 3-Amino-2,6-dimethylphenol, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is crucial for its application in the synthesis of dyes, pharmaceuticals, and other organic molecules. This document presents available quantitative solubility data, outlines a robust experimental protocol for solubility determination, and visualizes the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been quantitatively assessed in several solvent systems. The following table summarizes the available data, providing a clear comparison of its solubility in different media.
| Solvent System | Solubility (g/L) | Reference |
| Water | 9.34 | [1] |
| Acetone/Water (1:1 v/v) | > 200 | [1] |
| Dimethyl Sulfoxide (DMSO) | > 200 | [1] |
| Dimethylformamide (DMF) | > 200 | [1] |
| DMSO/Water (1:1 v/v) | > 200 | [1] |
| Propylene Glycol | < 12 (estimated) | [1] |
Note: The data indicates that this compound exhibits high solubility in common polar aprotic organic solvents and aqueous mixtures thereof, while its solubility in water is limited. The estimation for propylene glycol suggests it behaves as a suspension at higher concentrations.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely used shake-flask method. This method is a reliable approach to ascertain the saturation point of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC: Inject a known volume of the filtered sample and the standard solutions onto the HPLC system. The concentration of the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.
-
For UV-Vis Spectrophotometry: Measure the absorbance of the filtered sample and the standard solutions at the wavelength of maximum absorbance (λmax) for this compound. The concentration is determined using the Beer-Lambert law and the calibration curve.
-
-
-
Data Calculation:
-
Calculate the concentration of this compound in the filtered sample based on the analytical results.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound. For drug development and other sensitive applications, it is recommended to perform solubility studies under specific formulation conditions and at various temperatures to gain a comprehensive solubility profile.
References
Technical Guide: Physicochemical Properties of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 3-Amino-2,6-dimethylphenol, a compound of interest in various chemical and pharmaceutical applications. This document outlines its melting and boiling points, detailed experimental methodologies for their determination, and visual representations of its application and synthesis pathways.
Core Physicochemical Data
The key physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and application in further chemical synthesis or formulation.
| Property | Value | Notes |
| Melting Point | 102.3 – 103.1 °C | The temperature at which the solid form of the compound transitions to a liquid state. |
| Boiling Point | Not Determined | The compound undergoes decomposition at approximately 250 °C, preventing the determination of a boiling point at atmospheric pressure.[1] |
Experimental Protocols
The determination of the melting and boiling points of a chemical compound like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for these key experiments.
Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination (and Decomposition Observation)
Given that this compound decomposes before boiling, a standard boiling point determination is not feasible. Instead, the decomposition temperature is observed.
Apparatus:
-
Heating block or oil bath
-
Test tube
-
Thermometer
-
Apparatus for observing gas evolution or sample color change
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a test tube.
-
Apparatus Setup: The test tube is placed in a heating block or oil bath, with a thermometer positioned to measure the temperature of the sample.
-
Heating and Observation: The sample is heated gradually. The temperature is monitored closely for any signs of decomposition, such as a change in color (darkening), the evolution of gas, or charring.
-
Data Recording: The temperature at which these signs of decomposition become apparent is recorded as the decomposition temperature. The observation that the compound decomposes before boiling is a critical piece of data.[1]
Visualized Workflows and Pathways
To further elucidate the practical context of this compound, the following diagrams illustrate a key application and a plausible synthetic pathway.
Caption: Workflow of this compound in Oxidative Hair Dyeing.
Caption: Logical Synthesis Pathway for this compound.
References
Spectroscopic Data for 3-Amino-2,6-dimethylphenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of 3-Amino-2,6-dimethylphenol. Despite a comprehensive search of publicly available spectroscopic databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document, therefore, provides a theoretical analysis of the expected spectroscopic signatures of this compound based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₁NO
-
Molecular Weight: 137.18 g/mol
-
CAS Number: 6994-64-5
Predicted Spectroscopic Data
In the absence of experimental data, the following sections detail the predicted spectroscopic characteristics for this compound. These predictions are based on established principles of spectroscopy and comparison with structurally similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methyl (C2-CH₃) | 2.1 - 2.3 | Singlet | 3H |
| Methyl (C6-CH₃) | 2.1 - 2.3 | Singlet | 3H |
| Aromatic (H4) | 6.5 - 6.7 | Doublet | 1H |
| Aromatic (H5) | 6.7 - 6.9 | Doublet | 1H |
| Amino (NH₂) | 3.5 - 5.0 (broad) | Singlet | 2H |
| Hydroxyl (OH) | 4.5 - 5.5 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-OH) | 150 - 155 |
| C2 (C-CH₃) | 120 - 125 |
| C3 (C-NH₂) | 140 - 145 |
| C4 | 115 - 120 |
| C5 | 125 - 130 |
| C6 (C-CH₃) | 120 - 125 |
| C2-CH₃ | 15 - 20 |
| C6-CH₃ | 15 - 20 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Methyl) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Phenol) | 1180 - 1260 | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z of approximately 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and other characteristic fragments of substituted phenols and anilines.
Generalized Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and place it in a liquid cell.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust theoretical framework for its expected spectral characteristics. The outlined experimental protocols offer a clear path for researchers to acquire the necessary data for the comprehensive structural elucidation and characterization of this compound. The provided workflow diagram serves as a visual guide for the logical progression of such an analytical endeavor.
Navigating the Safe Handling of 3-Amino-2,6-dimethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 3-Amino-2,6-dimethylphenol (CAS No: 6994-64-5). The information is compiled and presented to meet the needs of laboratory and drug development professionals, ensuring safe and compliant use of this chemical compound.
Chemical and Physical Properties
This compound is an organic compound that appears as a solid at room temperature.[1] It is characterized by the presence of an amino group and two methyl groups attached to a phenolic ring.[1] While soluble in organic solvents, its solubility in water may vary.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |
| Molecular Weight | 137.18 g/mol | [1][2][3][4] |
| CAS Number | 6994-64-5 | [1][2] |
| EC Number | 230-268-6 | [2] |
| Melting Point | 120 - 124 °C | [5] |
| Boiling Point | 164 °C at 15 hPa | [5] |
| Appearance | Solid | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous. The primary hazards are acute oral toxicity and the potential for organ damage through prolonged or repeated exposure.
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[2][5] |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373 | Warning | May cause damage to organs through prolonged or repeated exposure.[2] |
| Serious Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation.[5] |
| Aquatic Hazard, Long-term | 2 | H411 | - | Toxic to aquatic life with long lasting effects.[5][6] |
GHS Pictograms:
-
Health Hazard
-
Irritant
-
Environment
Toxicology and Health Effects
The primary routes of exposure are ingestion, inhalation, and skin contact. The toxicological properties of this substance have not been fully investigated.[7]
| Exposure Route | Health Effects |
| Ingestion | Harmful if swallowed.[2][7] May cause irritation of the digestive tract.[7] |
| Inhalation | May cause respiratory tract irritation.[7][8] |
| Skin Contact | May cause skin irritation.[7][8] |
| Eye Contact | Causes serious eye irritation.[5] May cause eye irritation.[7][8] |
| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure.[2] |
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound is critical to minimize exposure and ensure personnel safety. A systematic approach, from preparation to disposal, should be followed.
Engineering Controls
-
Work under a chemical fume hood.[7]
-
Ensure adequate ventilation, especially in confined areas.[8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[8]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9] Gloves must be inspected prior to use.[9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] A recommended filter type is a particulates filter conforming to EN 143.[8]
General Hygiene Practices
-
Wash hands and any exposed skin thoroughly after handling.[5][8]
-
Remove contaminated clothing and wash it before reuse.[6][8]
The following diagram illustrates a standard workflow for handling hazardous chemicals like this compound.
References
- 1. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. scbt.com [scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Core Thermal Properties
3-Amino-2,6-dimethylphenol is a substituted aminophenol, and its thermal behavior is a critical parameter for its handling, storage, and application, particularly in oxidative processes such as hair dyeing. The key thermal events are its melting and subsequent decomposition at elevated temperatures.
Quantitative Thermal Data
The following table summarizes the known quantitative data regarding the thermal properties of this compound.
| Property | Value | Source |
| Melting Point | 102.3 – 103.1 °C | [1] |
| Decomposition Onset | ~ 250 °C | [1] |
| Relative Self-Ignition Temperature | > 403 °C | [1] |
Experimental Protocols for Thermal Analysis
To assess the thermal stability of this compound, standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. Below are detailed, generalized experimental protocols for these methods.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as solid-solid transitions or the onset of decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped aluminum pan to serve as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The melting point is determined as the peak temperature of the endothermic event.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
The onset of decomposition may be observed as a broad endothermic or exothermic event at higher temperatures.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
The onset of decomposition is determined by the temperature at which a significant mass loss begins.
-
The percentage of mass loss at different temperature ranges can be correlated to the loss of specific functional groups or the complete volatilization of the compound.
-
Decomposition Pathway
Specific experimental data on the decomposition products of this compound is not extensively documented in publicly available literature. However, based on the thermal decomposition of other substituted phenols and aromatic amines, a plausible decomposition pathway can be proposed. The decomposition is expected to be a complex process involving multiple steps.
The initial stages of decomposition, beginning around 250 °C, likely involve the cleavage of the C-N and C-O bonds, as these are typically the weaker bonds in the molecule. This could lead to the formation of radical species. Subsequent reactions could include:
-
Deamination: Loss of the amino group (-NH2).
-
Dehydroxylation: Loss of the hydroxyl group (-OH).
-
Demethylation: Loss of the methyl groups (-CH3).
-
Ring Opening: Fragmentation of the aromatic ring at higher temperatures.
The resulting decomposition products are likely to be a complex mixture of smaller aromatic compounds (such as dimethylbenzene, cresol isomers) and various gaseous products (such as ammonia, water, carbon monoxide, carbon dioxide, and methane).
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of this compound.
Logical Relationship of Thermal Events
Caption: Logical progression of thermal events for this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Amino-2,6-dimethylphenol, a valuable intermediate in organic synthesis and various chemical processes. This document details the primary synthetic pathways, experimental protocols, and purification methods, supported by quantitative data and visual representations to aid in laboratory application.
Synthesis Pathway
The principal route for the synthesis of this compound is a two-step process commencing with the nitration of 2,6-dimethylphenol (also known as 2,6-xylenol), followed by the reduction of the resulting 3-nitro-2,6-dimethylphenol intermediate.
Caption: Overall synthesis pathway for this compound.
Step 1: Nitration of 2,6-Dimethylphenol
The critical step in this synthesis is the regioselective nitration of 2,6-dimethylphenol to favor the formation of the 3-nitro isomer over other potential isomers, such as the 4-nitro derivative. Direct nitration of phenols can be challenging due to the strong activating nature of the hydroxyl group, often leading to mixtures of products and potential oxidation.
Experimental Protocol: Nitration using Nitric Acid in Acetic Anhydride
This protocol is adapted from general procedures for the nitration of substituted phenols and may require optimization for this specific substrate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1 equivalent) in acetic anhydride at a low temperature (e.g., -60°C).
-
Nitrating Agent Addition: Slowly add a solution of nitric acid in acetic anhydride dropwise to the reaction mixture while maintaining the low temperature. The slow addition is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into a mixture of ice and water. The crude product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-2,6-dimethylphenol.
Quantitative Data (Illustrative)
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylphenol | N/A |
| Nitrating Agent | Nitric acid in acetic anhydride | [1] |
| Temperature | -60°C to -20°C | [1] |
| Reaction Time | Varies (monitor by TLC/HPLC) | N/A |
| Yield of 3-nitro isomer | Moderate (isomer mixture likely) | [1] |
Note: The nitration of 2,6-dimethylphenol can produce a mixture of 3-nitro and 4-nitro isomers. Purification at this stage by column chromatography may be necessary to isolate the desired 3-nitro intermediate.
Step 2: Reduction of 3-Nitro-2,6-dimethylphenol
The reduction of the nitro group in 3-nitro-2,6-dimethylphenol to an amino group can be achieved through various methods. The two most common and effective methods are catalytic hydrogenation and metal-acid reduction.
Experimental Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-2,6-dimethylphenol (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: The vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is fully consumed.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.
Experimental Protocol 2: Reduction with Iron in Acidic Medium
This is a classic and robust method for the reduction of aromatic nitro compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-2,6-dimethylphenol (1 equivalent) and iron powder (excess, e.g., 3-5 equivalents) in a mixture of ethanol and water.
-
Acid Addition: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reaction. The mixture is then heated to reflux.[1]
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC. The disappearance of the yellow color of the nitro compound is often an indicator of reaction completion.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through Celite to remove the iron salts. The filtrate is then concentrated to remove the ethanol. The aqueous residue is basified with a solution of sodium hydroxide or sodium carbonate to precipitate the product. The product is then extracted with an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound.
Quantitative Data (Illustrative)
| Parameter | Catalytic Hydrogenation | Fe/HCl Reduction |
| Starting Material | 3-Nitro-2,6-dimethylphenol | 3-Nitro-2,6-dimethylphenol |
| Reagents | H₂, Pd/C | Fe, HCl/AcOH |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol/Water |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 1-4 hours | 2-6 hours |
| Yield | Generally high (>90%) | Good to high (70-90%) |
| Purity of Crude | Generally high | May contain iron residues |
Purification of this compound
The crude this compound obtained from the synthesis often requires purification to remove unreacted starting materials, by-products, and residual reagents. The primary methods for purification are crystallization and column chromatography.
Caption: General purification workflow for this compound.
Purification by Crystallization
Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen for a suitable solvent or solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents include ethanol, methanol, toluene, or mixtures with water or hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.
Purification by Column Chromatography
For separating mixtures that are difficult to crystallize or for achieving very high purity, silica gel column chromatography is a standard technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel.
-
Mobile Phase (Eluent): Select an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution and Collection: Elute the column with the chosen solvent system and collect fractions.
-
Analysis and Concentration: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. An HPLC method using a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier can be used to assess the purity of the final product.[2]
Quantitative Data (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Recovery |
| Crystallization | >98% | 60-90% |
| Column Chromatography | >99% | 50-80% |
Safety and Handling
-
2,6-Dimethylphenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate PPE.
-
Hydrogen Gas: Highly flammable. Catalytic hydrogenation should be performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
-
This compound: The toxicological properties may not be fully characterized. It is prudent to handle it as a potentially hazardous chemical.
This guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work. The protocols provided are illustrative and may require optimization to achieve the desired yield and purity.
References
An In-depth Technical Guide to the Chemical Reactivity of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is a versatile organic compound featuring both a nucleophilic amino group and a phenolic hydroxyl group on a sterically hindered aromatic ring. This unique combination of functional groups, influenced by the electronic and steric effects of the two ortho-methyl substituents, presents both opportunities and challenges in chemical synthesis. This technical guide provides a comprehensive overview of the reactivity of the amino and hydroxyl moieties, offering insights into selective functionalization strategies, experimental considerations, and the impact of the compound's inherent structural features.
The strategic manipulation of the amino and hydroxyl groups is crucial for the synthesis of a wide array of derivatives with potential applications in pharmaceuticals, dyes, and other advanced materials. Understanding the delicate balance between the nucleophilicity of the amino group and the acidity of the hydroxyl group, all under the steric influence of the flanking methyl groups, is paramount for achieving desired chemical transformations with high selectivity and yield.
Core Reactivity Principles: A Balancing Act
The chemical behavior of this compound is governed by the interplay of its amino and hydroxyl groups, modulated by the steric hindrance imposed by the two methyl groups at positions 2 and 6.
Amino Group Reactivity: The amino group (-NH₂) is a potent nucleophile and a weak base. It readily participates in reactions such as acylation, alkylation, and diazotization. The lone pair of electrons on the nitrogen atom is available for attacking electrophilic centers. However, the adjacent methyl groups can sterically hinder the approach of bulky electrophiles, potentially reducing reaction rates compared to unhindered anilines.
Hydroxyl Group Reactivity: The hydroxyl group (-OH) is weakly acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for reactions like etherification and esterification. The acidity of the phenolic proton is influenced by the electronic nature of the other substituents on the aromatic ring. The methyl groups, being electron-donating, slightly decrease the acidity of the hydroxyl group compared to unsubstituted phenol. Furthermore, the ortho-methyl groups provide significant steric shielding to the hydroxyl group, impacting the feasibility of reactions with sterically demanding reagents.
Regioselectivity: A key challenge in the chemistry of this compound is achieving regioselectivity in reactions where both the amino and hydroxyl groups can react. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to preferential N-functionalization under neutral or mildly basic conditions. However, under strongly basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, favoring O-functionalization. The use of protecting groups is a common strategy to achieve selective reactions at one site while the other is masked.
Key Chemical Transformations and Experimental Protocols
Reactions of the Amino Group
The amino group is a primary site for a variety of chemical modifications.
Acylation of the amino group to form amides is a common transformation. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can often be achieved without protecting the hydroxyl group.
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or tetrahydrofuran.
-
Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reaction | Reagents | Solvent | Temperature | Typical Yield |
| N-Acetylation | Acetic Anhydride | Glacial Acetic Acid | Room Temperature | High |
| N-Benzoylation | Benzoyl Chloride, Pyridine | Dichloromethane | 0 °C to RT | Good to High |
Logical Relationship of N-Acylation
Caption: N-Acylation of this compound.
Selective N-alkylation can be more challenging due to the possibility of over-alkylation and competing O-alkylation. The use of protecting groups for the hydroxyl function is often necessary to achieve high yields of the desired N-alkylated product. Reductive amination is an alternative strategy for mono-N-alkylation.
Experimental Protocol: Selective N-Alkylation via Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like methanol or ethanol. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for several hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
| Reaction | Reagents | Solvent | Key Considerations |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Methanol | Good for mono-alkylation |
| Direct N-Alkylation | Alkyl Halide, Base | Acetonitrile | Risk of polyalkylation and O-alkylation |
The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups through Sandmeyer and related reactions. The steric hindrance from the ortho-methyl groups might affect the rate of diazotization.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes.
-
Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. The product can be isolated by steam distillation or solvent extraction.
-
Purification: Purify the crude product by distillation or chromatography.
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl | 3-Hydroxy-2,6-dimethylbenzenediazonium chloride |
| Sandmeyer (Chloro) | CuCl | 3-Chloro-2,6-dimethylphenol |
| Sandmeyer (Bromo) | CuBr | 3-Bromo-2,6-dimethylphenol |
| Sandmeyer (Cyano) | CuCN | 3-Hydroxy-2,6-dimethylbenzonitrile |
Experimental Workflow for Diazotization and Sandmeyer Reaction
Caption: Diazotization and Sandmeyer Reaction Workflow.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a key site for ether and ester formation.
Etherification typically requires deprotonation of the hydroxyl group to form the more nucleophilic phenoxide. This is usually achieved with a strong base. To avoid competing N-alkylation, the amino group should be protected.
Experimental Protocol: O-Methylation of this compound (with N-protection)
-
N-Protection: Protect the amino group of this compound, for example, by acetylation as described previously.
-
Deprotonation: Dissolve the N-protected compound in a suitable aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH) at 0 °C and stir until hydrogen evolution ceases.
-
Alkylation: Add an alkylating agent, such as methyl iodide, dropwise at 0 °C and then allow the reaction to warm to room temperature.
-
Work-up and Deprotection: Quench the reaction with water and extract the product. The protecting group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the O-alkylated product.
-
Purification: Purify the final product by chromatography or recrystallization.
| Reaction | Reagents | Solvent | Key Considerations |
| O-Methylation | NaH, Methyl Iodide | DMF | N-protection is crucial for selectivity |
| O-Benzylation | K₂CO₃, Benzyl Bromide | Acetone | N-protection is recommended |
Signaling Pathway for Selective O-Alkylation
Caption: Pathway for Selective O-Alkylation.
Esterification of the hydroxyl group can be achieved through various methods, including reaction with acyl chlorides, anhydrides, or Fischer esterification with carboxylic acids under acidic catalysis. The steric hindrance around the hydroxyl group may necessitate more forcing conditions or the use of more reactive acylating agents.
Experimental Protocol: Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, can be used as the solvent in excess), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours. The removal of water, for instance using a Dean-Stark apparatus, will drive the equilibrium towards the product.
-
Work-up: After cooling, pour the reaction mixture into cold water and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization.
| Reaction | Reagents | Catalyst | Key Considerations |
| Fischer Esterification | Carboxylic Acid | H₂SO₄ | Reversible reaction; water removal is beneficial |
| Acylation with Acyl Chloride | Acyl Chloride, Pyridine | - | More reactive; may require N-protection |
Influence of Steric and Electronic Effects
The two methyl groups at the ortho positions to the hydroxyl group and flanking the amino group exert significant steric and electronic effects that modulate the reactivity of this compound.
-
Steric Hindrance:
-
Hydroxyl Group: The methyl groups create a sterically crowded environment around the hydroxyl group, which can hinder the approach of bulky reagents. This may lead to slower reaction rates for O-alkylation and O-esterification compared to less hindered phenols.
-
Amino Group: Similarly, the approach to the amino group is also sterically impeded, which can affect the rates of N-acylation and N-alkylation, particularly with large electrophiles.
-
-
Electronic Effects:
-
The methyl groups are weakly electron-donating through hyperconjugation and induction. This slightly increases the electron density on the aromatic ring, which can enhance the rate of electrophilic aromatic substitution reactions if other positions were available and activated.
-
The electron-donating nature of the methyl groups also slightly increases the basicity of the amino group and decreases the acidity of the hydroxyl group.
-
Conclusion
The chemical reactivity of this compound is a fascinating case study in the interplay of functional group chemistry, steric effects, and electronic influences. While the presence of both amino and hydroxyl groups offers a wide range of synthetic possibilities, the steric hindrance imposed by the ortho-methyl groups necessitates careful consideration of reaction conditions and strategies, often involving the use of protecting groups to achieve the desired regioselectivity. This guide provides a foundational understanding and practical protocols for the selective functionalization of this valuable building block, empowering researchers and drug development professionals to harness its full synthetic potential. Further investigation into the quantitative aspects of its reactivity will undoubtedly open new avenues for the development of novel molecules with significant applications.
Unveiling the Purity Landscape: A Technical Guide to Potential Impurities in Commercial 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The purity of this compound is of paramount importance, as even trace amounts of impurities can have a significant impact on the safety, efficacy, and stability of the final product. This in-depth technical guide provides a comprehensive overview of the potential impurities that may be present in commercial-grade this compound, their probable origins, and detailed analytical methodologies for their identification and quantification.
I. Synthetic Pathway and Origin of Impurities
The most prevalent industrial synthesis of this compound involves a two-step process: the nitration of 2,6-dimethylphenol followed by the reduction of the resulting 3-nitro-2,6-dimethylphenol. The potential impurities can be broadly categorized based on their origin within this synthetic route.
Figure 1: Logical relationship of impurity origins in the synthesis of this compound.
A. Starting Material-Related Impurities
The quality of the starting material, 2,6-dimethylphenol, directly influences the purity of the final product. Inadequate purification of the starting material can lead to the carry-over of related isomers and other phenolic compounds.
| Impurity Name | Chemical Structure | Probable Origin |
| 2,4-Dimethylphenol | C₈H₁₀O | Isomeric impurity in 2,6-dimethylphenol starting material. |
| 2,5-Dimethylphenol | C₈H₁₀O | Isomeric impurity in 2,6-dimethylphenol starting material. |
| 3,5-Dimethylphenol | C₈H₁₀O | Isomeric impurity in 2,6-dimethylphenol starting material. |
| o-Cresol | C₇H₈O | Impurity from the synthesis of 2,6-dimethylphenol. |
| Phenol | C₆H₆O | Unreacted starting material from the synthesis of 2,6-dimethylphenol. |
B. Reagent-Related Impurities
Residues from the reagents used in the synthesis process can be present in the final product if not adequately removed during purification.
| Impurity Name | Chemical Formula | Probable Origin |
| Residual Solvents | Varies | Solvents used in the nitration, reduction, or purification steps (e.g., Toluene, Methanol, Ethanol). |
| Heavy Metals | Varies | Contaminants from reagents or reaction vessels (e.g., Pd, Pt, Ni from hydrogenation catalysts). |
C. Reaction By-products
Side reactions occurring during the nitration and reduction steps are a major source of impurities. The regioselectivity of the nitration reaction is a critical factor.
| Impurity Name | Chemical Structure | Probable Origin |
| Nitration By-products | ||
| 4-Nitro-2,6-dimethylphenol | C₈H₉NO₃ | Isomeric by-product from the nitration of 2,6-dimethylphenol. |
| 3,5-Dinitro-2,6-dimethylphenol | C₈H₈N₂O₅ | Over-nitration by-product. |
| Reduction By-products | ||
| 3-Nitro-2,6-dimethylphenol | C₈H₉NO₃ | Incomplete reduction of the nitro intermediate. |
| 3-Hydroxylamino-2,6-dimethylphenol | C₈H₁₁NO₂ | Intermediate of nitro group reduction. |
| 3,3'-Azoxy-2,2',6,6'-tetramethyldiphenol | C₁₆H₁₈N₂O₃ | Condensation by-product during reduction. |
| 3,3'-Azo-2,2',6,6'-tetramethyldiphenol | C₁₆H₁₈N₂O₂ | Condensation by-product during reduction. |
D. Degradation Products
This compound is susceptible to degradation, particularly through oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.
| Impurity Name | Chemical Structure | Probable Origin |
| 2,6-Dimethyl-1,4-benzoquinone | C₈H₈O₂ | Oxidation product of this compound. |
| Polymeric materials | Varies | Polymerization of oxidation products. |
II. Experimental Protocols for Impurity Analysis
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of potential impurities in this compound.
A. High-Performance Liquid Chromatography (HPLC-UV/DAD)
This is the primary method for the quantification of known and unknown impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1.0 mg/mL.
Figure 2: Experimental workflow for HPLC analysis of impurities.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile impurities, including residual solvents and some starting material-related impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min).
-
Injector Temperature: 250 °C (splitless mode).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1-5 mg/mL.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities after their isolation, typically by preparative HPLC.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Thoroughly dry the collected fraction to remove all mobile phase components.
-
Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
Experiments:
-
Standard ¹H and ¹³C spectra.
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
III. Forced Degradation Studies
To understand the degradation pathways and identify potential degradation products that may form under storage and handling, forced degradation studies are essential.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photodegradation: Exposure to light (ICH Q1B guidelines) for an appropriate duration.
The samples are then analyzed using the HPLC method described above to identify and quantify the degradation products.
Figure 3: Signaling pathway for forced degradation studies.
IV. Conclusion
A thorough understanding of the potential impurities in this compound is critical for ensuring the quality and safety of downstream products. This guide provides a framework for identifying the likely impurities based on the synthetic process and for implementing robust analytical methods for their detection and quantification. By employing these strategies, researchers, scientists, and drug development professionals can effectively control the purity of this important chemical intermediate.
Methodological & Application
Application Note: HPLC Analysis of 3-Amino-2,6-dimethylphenol in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2,6-dimethylphenol is an aromatic amine used as a coupler in oxidative hair dye formulations. Accurate and robust analytical methods are essential for the quality control of raw materials and finished products, as well as for stability and safety assessments. This application note details a high-performance liquid chromatography (HPLC) method for the quantification of this compound in a complex matrix, such as a commercial hair dye product. The described protocol is based on established methods for the analysis of aromatic amines in cosmetic formulations.
Principle
The method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound from other components in the sample matrix. The sample is first extracted using a suitable solvent, followed by separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocols
Sample Preparation: Extraction from Hair Dye Formulation
This protocol is adapted from established methods for dye extraction from cosmetic products.
Reagents and Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% Ascorbic acid in 50% methanol (optional, as a stabilizer)
-
Syringe filters (0.45 µm, PTFE or equivalent)
-
Volumetric flasks (10 mL, 20 mL)
-
Ultrasonicator
Procedure:
-
Accurately weigh approximately 1.0 g of the hair dye sample into a 20 mL volumetric flask.
-
Add 15 mL of 50% aqueous methanol (or the optional stabilizer solution).
-
Sonicate the flask for 30 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature.
-
Add 50% aqueous methanol to the flask to bring the volume to 20 mL.
-
Mix the solution thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The filtrate is now ready for HPLC analysis.
HPLC Method Protocol
The following is a representative HPLC method for the analysis of this compound.
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in water (pH adjusted to 6.5 with acetic acid)
-
B: Acetonitrile
-
-
Elution Mode: Isocratic
-
Composition: 70% A : 30% B (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Method Validation Protocol
The analytical method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a placebo formulation and by conducting forced degradation studies (acid, base, oxidation, heat, light) to ensure that degradation products do not interfere with the analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels of the reference standard should be analyzed.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike/recovery studies at three concentration levels.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following tables summarize typical quantitative data obtained during method validation and sample analysis.
Table 1: HPLC Method Validation Summary
| Validation Parameter | Specification | Typical Result |
| Linearity | ||
| Range | - | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 3.0% | 1.5% |
| LOD | Report | 0.2 µg/mL |
| LOQ | Report | 0.6 µg/mL |
| Specificity | No interference at the retention time of the analyte | Complies |
Table 2: Example Quantitative Analysis of a Hair Dye Sample
| Sample ID | Analyte | Nominal Concentration (%) | Measured Concentration (%) | Recovery (%) |
| Batch A-001 | This compound | 2.00 | 1.98 | 99.0 |
| Batch A-002 | This compound | 2.00 | 2.03 | 101.5 |
| Batch B-001 | This compound | 1.50 | 1.51 | 100.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound in a complex matrix.
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation Logical Flow
This diagram outlines the logical relationships between the key components of analytical method validation.
Caption: Logical flow of key parameters in HPLC method validation.
Application Note: Determination of 3-Amino-2,6-dimethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Amino-2,6-dimethylphenol. Due to the polar nature of the amino and hydroxyl functional groups, direct GC-MS analysis is challenging. This protocol employs a derivatization step to enhance the volatility and thermal stability of the analyte, enabling sensitive and accurate quantification. The described method is suitable for impurity profiling and quality control in pharmaceutical and chemical manufacturing.
Introduction
This compound (C₈H₁₁NO, MW: 137.18 g/mol ) is an aromatic amine and a phenol derivative that can be found as an intermediate or impurity in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1][2] Accurate and sensitive quantification of this compound is crucial for ensuring the purity and safety of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the presence of polar functional groups in this compound results in poor chromatographic performance and thermal instability.[3] To overcome these challenges, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4][5][6] This application note provides a detailed protocol for the silylation of this compound followed by GC-MS analysis.
Principle of Derivatization
The primary challenge in the GC analysis of compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH₂) groups, is their high polarity and tendency to form hydrogen bonds. This leads to low volatility and poor peak shape. Derivatization, specifically silylation in this protocol, replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups.[7] This process effectively masks the polar functional groups, thereby reducing intermolecular hydrogen bonding, increasing the molecule's volatility, and improving its chromatographic behavior.[8]
Experimental Protocol
Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas, high purity
-
GC vials with inserts
-
Heating block or oven
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
Derivatization Procedure
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters and may require optimization for different instruments.[9][10]
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Range | m/z 50-500 |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are illustrative and should be determined experimentally during method validation in your laboratory.
| Parameter | Expected Performance |
| Linearity | |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy | |
| Recovery | 90 - 110% |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization pathway for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Amino-2,6-dimethylphenol for Enhanced Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-2,6-dimethylphenol is a chemical compound of interest in various fields, including pharmaceutical and chemical synthesis. Its structure, containing both a phenolic hydroxyl (-OH) and a primary amino (-NH2) group, presents challenges for direct analysis using common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The high polarity and low volatility of the molecule often lead to poor chromatographic peak shape, low sensitivity, and thermal instability, particularly in GC systems.[1][2]
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[3] For this compound, derivatization is a crucial step to enhance its detectability and chromatographic behavior. This is achieved by masking the polar functional groups, thereby increasing volatility for GC analysis and introducing a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection in HPLC.[3][4]
These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS) and HPLC with Fluorescence Detection (HPLC-FLD), enabling sensitive and accurate quantification.
Application Note 1: GC-MS Analysis of this compound via Silylation
Principle of Derivatization:
Gas chromatography requires analytes to be volatile and thermally stable.[1][2] The presence of active hydrogens in the hydroxyl and amine groups of this compound leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility. Silylation is a common derivatization technique that replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups.[1] This process, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar functional groups, disrupting hydrogen bonding and increasing the molecule's volatility, making it suitable for GC-MS analysis.[1]
Experimental Workflow:
Caption: Workflow for silylation derivatization of this compound for GC-MS analysis.
Detailed Protocol:
1. Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Acetonitrile or Pyridine (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous acetonitrile.
-
Create a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
3. Derivatization Procedure:
-
Aliquot Sample: Transfer 100 µL of the sample or working standard solution into a reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add Reagent: Add 100 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous acetonitrile to the dried sample.
-
Seal and Heat: Immediately cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Application Note 2: HPLC-FLD Analysis of this compound via Fluorescence Derivatization
Principle of Derivatization:
For enhanced sensitivity in HPLC, derivatization with a fluorescent reagent is a common strategy.[5] Reagents like Dansyl Chloride (DNS-Cl) and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine group of this compound to form highly fluorescent derivatives.[3] These derivatives can be detected at very low concentrations using a fluorescence detector (FLD), offering a significant advantage over UV-Vis detection, especially for trace analysis. The derivatization reaction is typically carried out pre-column.
Signaling Pathway (Reaction Mechanism):
Caption: Derivatization of this compound with Dansyl Chloride.
Detailed Protocol:
1. Reagents and Materials:
-
This compound standard
-
Dansyl Chloride (DNS-Cl) solution (e.g., 1 mg/mL in acetone)
-
Borate Buffer (0.1 M, pH 9.5)
-
Sodium Bicarbonate solution (1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 column
2. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 10-1000 ng/mL).
3. Derivatization Procedure:
-
Aliquot Sample: In a microcentrifuge tube, mix 100 µL of the sample or standard solution with 200 µL of borate buffer (pH 9.5).
-
Add Reagent: Add 200 µL of Dansyl Chloride solution.
-
Incubate: Vortex the mixture and incubate at room temperature (or slightly elevated, e.g., 40°C) for 30-60 minutes in the dark. The reaction time may require optimization.
-
Quench Reaction: Add 50 µL of 1 M sodium bicarbonate solution to quench the excess Dansyl Chloride.
-
Filter and Analyze: Filter the solution through a 0.45 µm syringe filter and inject an aliquot into the HPLC-FLD system.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 15 ng/mL |
| Recovery | 92 - 103% |
| Precision (%RSD) | < 6% |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Wavelength (λem) | ~520 nm |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions. Wavelengths should be optimized for the specific derivative.
The derivatization protocols outlined in these application notes provide robust and reliable methods for the enhanced detection and quantification of this compound. Silylation followed by GC-MS analysis is suitable for volatile compound profiling and structural confirmation. For high-sensitivity and trace-level quantification, derivatization with a fluorescent tag such as Dansyl Chloride, followed by HPLC-FLD analysis, is the recommended approach. The choice of method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Proper validation of these methods in the user's laboratory is essential to ensure accurate and precise results.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-2,6-dimethylphenol as a Coupling Component
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 3-Amino-2,6-dimethylphenol as the coupling component. The synthesis of azo dyes is a fundamental process in organic chemistry with wide-ranging applications in the development of colorimetric sensors, textile dyes, and pharmaceutical compounds. The methodologies described herein are based on the principles of diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
General Synthesis Pathway
The synthesis of azo dyes from a primary aromatic amine and this compound proceeds via a two-step mechanism:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt. This diazonium salt acts as the electrophile in the subsequent reaction.
-
Azo Coupling: The diazonium salt is then reacted with the coupling component, this compound. The electron-rich nature of the phenol ring allows for electrophilic aromatic substitution, where the diazonium salt attacks the ring to form a stable azo compound, characterized by the -N=N- chromophore.
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of an azo dye using a generic primary aromatic amine and this compound. Optimization of reaction conditions may be required for specific aromatic amines.
Protocol 1: Diazotization of a Primary Aromatic Amine
Materials:
-
Primary Aromatic Amine (e.g., Aniline or a substituted aniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 0.011 mol) in cold distilled water (10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
The completion of the reaction can be tested using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
The resulting cold solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with this compound
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH) solution (10%)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve this compound (0.01 mol) in a 10% sodium hydroxide solution (20 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled solution of this compound with continuous and vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of azo dyes derived from this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes
| Diazo Component (Aromatic Amine) | Coupling Component | Product Name/Code | Molecular Formula | Yield (%) | Melting Point (°C) | Color |
| Aniline | This compound | Dye 1 | C₁₄H₁₅N₃O | - | - | Red |
| p-Toluidine | This compound | Dye 2 | C₁₅H₁₇N₃O | - | - | Orange-Red |
| p-Anisidine | This compound | Dye 3 | C₁₅H₁₇N₃O₂ | - | - | Deep Red |
Table 2: Spectroscopic Characterization Data
| Product Name/Code | UV-Vis (λmax, nm) in Ethanol | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | FT-IR (cm⁻¹) Key Absorptions | ¹H NMR (δ, ppm) Key Signals |
| Dye 1 | - | - | ~3400-3300 (N-H, O-H), ~1600 (N=N), ~1500 (C=C) | Aromatic protons, -CH₃ protons, -NH₂ proton, -OH proton |
| Dye 2 | - | - | ~3400-3300 (N-H, O-H), ~1600 (N=N), ~1500 (C=C) | Aromatic protons, -CH₃ protons, -NH₂ proton, -OH proton |
| Dye 3 | - | - | ~3400-3300 (N-H, O-H), ~1600 (N=N), ~1500 (C=C) | Aromatic protons, -OCH₃ protons, -CH₃ protons, -NH₂ proton, -OH proton |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of azo dyes using this compound as the coupling component.
Application Notes: Diazotization of 3-Amino-2,6-dimethylphenol for Synthetic Intermediates
Introduction
3-Amino-2,6-dimethylphenol is an aromatic amine that serves as a valuable precursor in organic synthesis. The diazotization of this compound converts the primary amino group into a highly reactive diazonium salt, specifically 3-hydroxy-2,6-dimethylbenzenediazonium salt. This transformation is a cornerstone reaction in synthetic chemistry, enabling the introduction of various functional groups onto the aromatic ring. The resulting diazonium salt is a versatile intermediate, primarily used in azo coupling reactions to produce a wide range of azo dyes, which are significant in the textile, printing, and pigment industries.[1][2] The reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is often used in situ for subsequent reactions.[1][2]
Experimental Protocol
This protocol details the conversion of a primary aromatic amine, this compound, into its corresponding diazonium salt using nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[1]
Materials and Reagents:
-
This compound (C₈H₁₁NO)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Urea or Sulfamic Acid
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
Procedure:
-
Preparation of the Amine Solution: In a beaker, suspend this compound in a mixture of distilled water and a stoichiometric excess of concentrated hydrochloric acid. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to a temperature between 0 and 5 °C with continuous stirring. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[1][2]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water. Cool this solution in an ice bath.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine salt solution using a dropping funnel. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Monitoring the Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.[3] To check for the presence of excess nitrous acid, a drop of the reaction mixture can be tested with starch-iodide paper; a blue-black color indicates excess nitrous acid and signals the completion of the diazotization.
-
Quenching Excess Nitrous Acid: If excess nitrous acid is present, it should be neutralized by the cautious addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[3][4] The resulting solution contains the 3-hydroxy-2,6-dimethylbenzenediazonium salt and is ready for immediate use in subsequent reactions, such as azo coupling.[1]
Safety Precautions:
-
The diazotization reaction should be performed in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium salts can be explosive in their solid, dry state. Therefore, they should not be isolated and are almost always used as cold aqueous solutions.
-
The reaction can produce toxic nitrogen oxide gases.[1]
Data Presentation
While specific yield data for the diazotization of this compound is not extensively published, the following table summarizes typical reaction parameters based on general protocols for aminophenols.[1][3][4] Researchers should perform optimization studies to determine the ideal conditions for this specific substrate.
| Parameter | Value / Condition | Purpose |
| Starting Material | This compound | Primary aromatic amine |
| Acid | Hydrochloric Acid (HCl) | Forms amine salt, generates HNO₂ |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Source of nitrous acid (HNO₂) |
| Stoichiometry | Amine : HCl : NaNO₂ ≈ 1 : 2.5 : 1.1 | Ensures complete reaction |
| Solvent | Water | Reaction medium |
| Temperature | 0 - 5 °C | Stabilizes the diazonium salt |
| Reaction Time | 20 - 60 minutes | Allows for complete conversion |
| Quenching Agent | Urea or Sulfamic Acid | Removes excess nitrous acid |
Diagram of Experimental Workflow
The following diagram illustrates the logical flow of the diazotization protocol.
Caption: Workflow for the diazotization of this compound.
References
Application Notes and Protocols for 3-Amino-2,6-dimethylphenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel bioactive compounds. Its substituted aminophenol structure provides a valuable scaffold for generating derivatives with a range of pharmacological activities. The presence of the amino and hydroxyl groups allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents, with a focus on its application in developing sodium channel blockers.
Application Note 1: this compound as a Scaffold for Sodium Channel Blockers
The 2,6-dimethylphenol moiety is a key structural feature in the antiarrhythmic drug mexiletine, a known sodium channel blocker. Consequently, this compound serves as an excellent starting point for the synthesis of novel mexiletine analogues and other potential sodium channel modulators. These compounds have potential therapeutic applications in the treatment of cardiac arrhythmias and neuropathic pain.
The strategic placement of the amino group on the phenyl ring offers a site for chemical diversification to explore structure-activity relationships (SAR) and optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.
Logical Workflow for Developing Sodium Channel Blockers
Workflow for the development of sodium channel blockers.
Data Presentation
While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents data for mexiletine and its analogues to illustrate the typical potency and selectivity that can be achieved with the 2,6-dimethylphenoxy scaffold. This data serves as a benchmark for novel compounds synthesized from this compound.
| Compound | Target | IC50 (µM) | Selectivity (IKr/INa-L) | Reference |
| Mexiletine | INa-L | 22.5 | 2.4 | [1] |
| Pyridyl Analog of Mexiletine | INa-L | 1.04 | 11.2 | [1] |
INa-L: Late sodium current; IKr: Rapidly activating delayed rectifier potassium current.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of bioactive molecules derived from this compound.
Protocol 1: Synthesis of N-(3-hydroxy-2,6-dimethylphenyl)acetamide (A Hypothetical Derivative)
This protocol describes a general method for the acylation of this compound, a common first step in creating a library of derivatives.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-(3-hydroxy-2,6-dimethylphenyl)acetamide.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Evaluation of Sodium Channel Blocking Activity using Electrophysiology
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype (e.g., Nav1.5)
-
Patch-clamp setup (amplifier, digitizer, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture medium and reagents
-
External and internal pipette solutions
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Culture HEK293 cells expressing the target sodium channel under standard conditions.
-
On the day of the experiment, prepare single-cell suspensions.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage protocol (e.g., depolarizing pulses from a holding potential of -100 mV).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record sodium currents in the presence of the compound after the current amplitude has reached a steady state.
-
Wash out the compound with the external solution to assess the reversibility of the block.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Signaling Pathway Diagram
The following diagram illustrates the role of voltage-gated sodium channels in cellular excitability and how their blockade can modulate this process.
Modulation of cellular excitability by sodium channel blockers.
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its structural similarity to the core of known sodium channel blockers makes it particularly attractive for the synthesis of new antiarrhythmic and neuroprotective compounds. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their drug discovery efforts. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this chemical entity.
References
Application Notes and Protocols: The Role of 3-Amino-2,6-dimethylphenol in Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is a synthetic aromatic amine that serves as a crucial component in permanent oxidative hair dye formulations. It functions as a "coupler," which, when combined with a "primary intermediate" (or developer) and an oxidizing agent, undergoes a chemical reaction to form large, colored molecules within the hair shaft. This process results in a permanent hair color that is resistant to washing. The specific shade and tone achieved are dependent on the chemical structure of both the coupler and the primary intermediate, as well as their concentration in the dye formulation.
The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound and concluded that it is safe for use in oxidative hair dye formulations at a maximum on-head concentration of 2.0%. A potential for skin sensitization cannot be excluded, necessitating careful formulation and safety assessment.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Amino-2,6-xylenol |
| CAS Number | 6994-64-5 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Mechanism of Action in Oxidative Hair Dyeing
The formation of permanent hair color using this compound follows a three-step oxidative process:
-
Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to raise the pH of the hair. This causes the hair cuticle to swell and open, allowing the dye precursors (primary intermediate and coupler) to penetrate into the cortex.
-
Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the primary intermediate (e.g., p-phenylenediamine - PPD) into a reactive quinonediimine.
-
Coupling Reaction: The oxidized primary intermediate then rapidly reacts with the coupler, this compound. This coupling reaction forms a large, complex dye molecule that is trapped within the hair cortex, resulting in a permanent color. The color of the resulting dye is determined by the specific chemical structures of the primary intermediate and the coupler.
Below is a diagram illustrating the general workflow of oxidative hair dyeing.
The proposed oxidative coupling reaction between p-phenylenediamine (PPD) and this compound is depicted in the following diagram:
Exemplary Hair Dye Formulation
The following table provides an example of a two-component permanent hair dye formulation incorporating this compound.
Component A: Dye Cream
| Ingredient | Function | Concentration (% w/w) |
| Deionized Water | Solvent | q.s. to 100 |
| Cetearyl Alcohol | Emulsifier, Thickener | 8.0 - 12.0 |
| Propylene Glycol | Solvent, Humectant | 5.0 - 10.0 |
| Monoethanolamine | Alkalizing Agent | 2.0 - 5.0 |
| p-Phenylenediamine | Primary Intermediate | 1.0 - 2.0 |
| This compound | Coupler | 0.5 - 2.0 |
| Resorcinol | Coupler | 0.5 - 1.0 |
| Sodium Sulfite | Antioxidant | 0.1 - 0.5 |
| EDTA | Chelating Agent | 0.1 - 0.2 |
Component B: Developer Cream
| Ingredient | Function | Concentration (% w/w) |
| Deionized Water | Solvent | q.s. to 100 |
| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.1 (for 6% final) |
| Cetearyl Alcohol | Emulsifier, Thickener | 2.0 - 4.0 |
| Ceteareth-20 | Surfactant | 1.0 - 2.0 |
| Phosphoric Acid | pH Adjuster | 0.1 - 0.2 |
| Sodium Stannate | Stabilizer | 0.01 - 0.05 |
Experimental Protocols
Protocol for Hair Dye Application
-
Preparation of Hair Swatches: Use standardized bleached human hair swatches for consistent results.
-
Dye Mixture Preparation: Mix Component A (Dye Cream) and Component B (Developer Cream) in a 1:1 ratio by weight in a non-metallic bowl immediately before application.
-
Application: Apply the dye mixture evenly to the hair swatches, ensuring complete saturation.
-
Processing: Allow the dye to process for 30 minutes at room temperature (approximately 25°C).
-
Rinsing: Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Washing and Conditioning: Wash the swatches with a standard shampoo, followed by the application of a conditioner.
-
Drying: Allow the hair swatches to air dry completely before any measurements are taken.
Protocol for Colorimetric Evaluation
-
Instrumentation: Use a spectrophotometer or a colorimeter to measure the color of the dyed hair swatches.
-
Measurement: Record the color coordinates in the CIELab* color space. The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis (+a=red, -a=green), and the b* value represents the yellow/blue axis (+b=yellow, -b=blue).
-
Data Analysis: Compare the Lab* values of the dyed swatches to an undyed control swatch to quantify the color change.
Illustrative Colorimetric Data (Placeholder)
| Formulation | L | a | b* |
| Control (Undyed) | 85.2 | 0.5 | 15.3 |
| Dyed with this compound | 45.7 | 12.8 | 8.5 |
Protocol for Wash Fastness Evaluation
-
Initial Color Measurement: Measure the initial Lab* values of the dyed and dried hair swatches.
-
Washing Cycles: Subject the hair swatches to multiple wash cycles. Each cycle consists of wetting the swatch, applying a standard shampoo, lathering for 1 minute, and rinsing thoroughly.
-
Drying: Air dry the swatches completely after each set of wash cycles (e.g., after 1, 5, 10, and 20 washes).
-
Color Measurement: Measure the Lab* values after each set of washes.
-
Data Analysis: Calculate the total color difference (ΔE) after each washing interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A higher ΔE value indicates greater color fading.
Illustrative Wash Fastness Data (Placeholder)
| Number of Washes | L | a | b | ΔE |
| 0 | 45.7 | 12.8 | 8.5 | - |
| 5 | 47.2 | 12.1 | 8.9 | 1.7 |
| 10 | 48.9 | 11.5 | 9.2 | 3.6 |
| 20 | 51.5 | 10.8 | 9.8 | 6.4 |
Protocol for Quantification of this compound by HPLC
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol/water mixture) at known concentrations.
-
Sample Preparation: Accurately weigh a known amount of the hair dye cream and dissolve it in the same solvent as the standards. Dilute as necessary to fall within the concentration range of the standard curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Safety Assessment: In Vitro Skin Irritation
Aromatic amines used in hair dyes are known to have the potential to cause skin sensitization. The mechanism involves the chemical acting as a hapten, which binds to skin proteins to form an immunogenic complex. This can trigger an allergic contact dermatitis response in susceptible individuals.
Protocol for In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)
This protocol is based on the OECD Test Guideline 439.
-
Tissue Preparation: Use commercially available reconstructed human epidermis models. Upon receipt, place the tissues in a 6-well plate with culture medium and pre-incubate overnight at 37°C and 5% CO₂.[2]
-
Test Substance Application: Apply 25-50 µL of the hair dye formulation (or the individual ingredient) directly onto the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) should be tested in parallel.[3]
-
Exposure and Post-Incubation: Expose the tissues to the test substance for 60 minutes. Afterwards, thoroughly rinse the tissues to remove the substance and transfer them to fresh medium. Incubate for a further 42 hours.[2]
-
Viability Assessment (MTT Assay): After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a purple formazan precipitate.[4]
-
Formazan Extraction: Extract the formazan from the tissues using a solvent such as isopropanol.[3]
-
Data Analysis: Measure the optical density of the extracted formazan solution using a spectrophotometer. Calculate the cell viability as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[4]
Conclusion
This compound is a valuable coupler for use in oxidative hair dye formulations, contributing to the formation of a wide range of permanent hair colors. Its use at a maximum on-head concentration of 2.0% is considered safe by regulatory bodies. The provided protocols offer a framework for the formulation, performance testing, and safety assessment of hair dyes containing this ingredient. Adherence to standardized testing methodologies is crucial for ensuring product quality, efficacy, and consumer safety.
References
Application Notes and Protocols for Polymerization Reactions Involving 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic routes for the polymerization of 3-Amino-2,6-dimethylphenol, a versatile monomer for the development of functional polymers with potential applications in the biomedical field. The protocols described herein are based on established methods for the polymerization of related aminophenol and substituted phenol compounds, offering a foundational approach for the synthesis and characterization of poly(this compound).
Introduction
This compound is a substituted aromatic compound containing both an amino and a hydroxyl functional group, making it an interesting candidate for the synthesis of functional polymers. The resulting poly(this compound) is expected to possess unique properties stemming from its substituted phenolic structure, including potential antioxidant and antibacterial activities, which are of significant interest in drug delivery, tissue engineering, and other biomedical applications. This document outlines two primary methods for the polymerization of this monomer: chemical oxidative polymerization and enzymatic polymerization.
Data Presentation
The following tables summarize quantitative data for polymerization reactions of aminophenols and substituted phenols, providing a reference for expected outcomes when polymerizing this compound.
Table 1: Chemical Oxidative Polymerization of Aminophenols
| Monomer | Oxidant | Monomer Conc. (M) | Oxidant Conc. (M) | Acid Conc. (M) | Temperature (°C) | Reaction Time (h) | Yield (%) | Polymer Molecular Weight ( g/mol ) | Reference |
| p-Aminophenol | K₂Cr₂O₇ | 0.4 | 0.3 | 0.3 (HCl) | 15 | - | High | - | [1] |
| Aniline | K₂Cr₂O₇ | - | - | 2.4 (HCl) | - | - | 95 | - | |
| m-Aminophenol | K₂Cr₂O₇ | 1:1 (monomer:oxidant ratio) | - | HCl (dopant) | 0-3 | 5 | - | - | |
| Diarylaminodichlorobenzoquinones | APS | 0.03 | [APS]/[monomer] = 1.25 | 0.5 (HCl) | 20 | - | - | 1,000 - 7,000 | [2] |
Note: Data for this compound is not explicitly available and the values presented are for related aminophenol monomers to provide a general guideline.
Table 2: Enzymatic Polymerization of Substituted Phenols
| Monomer | Enzyme | Solvent System | pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| (E)-2-((p-tolylimino)methyl)phenol | HRP | EtOH/Buffer (50:50) | 6.0 | 25 | 24 | 65 | 6,100 | 1.09 | [3] |
| m-Cresol | HRP | Methanol/Buffer (50:50) | 7.0 | Room Temp | - | High | - | - | [4] |
| Phenol | HRP | Dioxane-water | - | 10-40 | - | 80 | >26,000 | - | [5] |
| Phenols | SBP | Aqueous/RTILs | - | Room Temp | - | - | 1,200 - 4,100 | - | [6] |
Note: HRP = Horseradish Peroxidase, SBP = Soybean Peroxidase, RTILs = Room-Temperature Ionic Liquids. These data provide a reference for the enzymatic polymerization of substituted phenols.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from the chemical oxidative polymerization of para-aminophenol and meta-aminophenol.
Objective: To synthesize poly(this compound) via chemical oxidation.
Materials:
-
This compound (monomer)
-
Potassium dichromate (K₂Cr₂O₇) (oxidant)
-
Hydrochloric acid (HCl) (dopant/acid medium)
-
Distilled water
-
Methanol
-
Beaker
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a beaker, dissolve a specific amount of this compound in an acidic solution (e.g., 0.3 M HCl).
-
Cool the solution to 0-5 °C using an ice bath while stirring continuously.
-
Prepare a solution of potassium dichromate in distilled water. The molar ratio of monomer to oxidant is typically 1:1.
-
Slowly add the potassium dichromate solution dropwise to the cooled monomer solution under constant stirring.
-
After the complete addition of the oxidant, continue stirring the reaction mixture at 0-5 °C for 5-6 hours.
-
Allow the reaction to proceed overnight in a refrigerator to ensure complete polymerization.
-
The precipitated polymer is then collected by vacuum filtration using a Buchner funnel.
-
Wash the polymer product thoroughly with distilled water until the filtrate becomes colorless, followed by washing with methanol to remove any unreacted monomer and oligomers.
-
Dry the final polymer product in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization: The synthesized polymer can be characterized by various techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
Protocol 2: Enzymatic Polymerization
This protocol is adapted from the enzymatic polymerization of substituted phenols using horseradish peroxidase (HRP).[3][4]
Objective: To synthesize poly(this compound) using an enzyme-catalyzed reaction.
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP) enzyme
-
Hydrogen peroxide (H₂O₂) (oxidant)
-
Phosphate buffer (pH 6.0-7.0)
-
Ethanol or other suitable organic solvent (e.g., dioxane, methanol)
-
Reaction vial
-
Magnetic stirrer with stirring bar
Procedure:
-
In a reaction vial, dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and a phosphate buffer (e.g., pH 6.0). A 50:50 (v/v) ratio is a good starting point.[3]
-
Add a catalytic amount of Horseradish Peroxidase (HRP) to the solution.
-
Initiate the polymerization by the dropwise addition of hydrogen peroxide (H₂O₂) to the reaction mixture under constant stirring at room temperature. The gradual addition of the oxidant is crucial to control the reaction.
-
Allow the reaction to proceed for 24 hours under continuous stirring.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., water or methanol).
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer product with the non-solvent to remove any unreacted monomer and enzyme.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
Characterization: The characterization of the enzymatically synthesized polymer can be performed using the same techniques as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Enzymatic Polymerization.
Potential Signaling Pathways and Biomedical Applications
Polymers derived from aminophenols have shown potential in various biomedical applications due to their inherent properties. While specific signaling pathways for poly(this compound) are yet to be elucidated, the antioxidant and antibacterial properties of related polymers suggest their potential to modulate cellular processes related to oxidative stress and inflammation.
Antioxidant Activity: Phenolic hydroxyl groups within the polymer backbone can act as radical scavengers, mitigating the damaging effects of reactive oxygen species (ROS). This can be beneficial in conditions associated with oxidative stress.
Antibacterial Activity: The polymeric structure and the presence of amino and hydroxyl groups may contribute to antibacterial effects by disrupting bacterial cell membranes or interfering with essential cellular processes.
Caption: Potential Biomedical Applications of the Polymer.
Disclaimer
The provided protocols are adapted from literature on similar compounds and should be considered as starting points. Optimization of reaction conditions, including monomer and reagent concentrations, temperature, and reaction time, will be necessary to achieve desired polymer properties for specific applications. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxidase-catalyzed oxidative polymerization of m-substituted phenol derivatives | Semantic Scholar [semanticscholar.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Amino-2,6-dimethylphenol as a Versatile Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is a valuable aromatic building block for the synthesis of a variety of heterocyclic compounds. Its ortho-amino and hydroxyl functionalities, combined with the steric and electronic influence of the two methyl groups, make it a unique precursor for generating substituted benzoxazoles and phenoxazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of representative heterocyclic compounds from this compound.
Disclaimer: The following protocols are representative procedures based on established synthetic methodologies for analogous substituted o-aminophenols. While chemically sound, they are provided as starting points for research and may require optimization for the specific substrate, this compound.
Synthesis of 2-Substituted-4,7-dimethylbenzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The reaction of this compound with various electrophilic reagents provides a direct route to novel 4,7-dimethylbenzoxazole derivatives.
Reaction with Carboxylic Acids (Phillips Condensation)
The condensation of o-aminophenols with carboxylic acids or their derivatives is a classic and reliable method for the synthesis of 2-substituted benzoxazoles.
Experimental Protocol: Synthesis of 2-Aryl-4,7-dimethylbenzoxazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol, 137.18 mg), the desired aromatic carboxylic acid (1.1 mmol), and polyphosphoric acid (PPA) (approximately 10 times the weight of the aminophenol).
-
Reaction Conditions: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The precipitated solid is then filtered, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures) to afford the pure 2-aryl-4,7-dimethylbenzoxazole.
| Reactant (Carboxylic Acid) | Product | Hypothetical Yield (%) |
| Benzoic Acid | 2-Phenyl-4,7-dimethylbenzoxazole | 85 |
| 4-Chlorobenzoic Acid | 2-(4-Chlorophenyl)-4,7-dimethylbenzoxazole | 82 |
| 4-Methoxybenzoic Acid | 2-(4-Methoxyphenyl)-4,7-dimethylbenzoxazole | 88 |
Reaction with Aldehydes followed by Oxidative Cyclization
This two-step, one-pot reaction involves the initial formation of a Schiff base between the aminophenol and an aldehyde, followed by an in-situ oxidative cyclization to yield the benzoxazole.
Experimental Protocol: Synthesis of 2-Aryl-4,7-dimethylbenzoxazole from Aldehydes
-
Reaction Setup: To a solution of this compound (1.0 mmol, 137.18 mg) and a substituted aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) (10 mL), add a catalytic amount of an oxidizing agent. Common oxidizing agents include iodobenzene diacetate (PIDA), or simply bubbling air or oxygen through the reaction mixture in the presence of a catalyst like copper(II) acetate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (60-80°C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Reactant (Aldehyde) | Product | Hypothetical Yield (%) |
| Benzaldehyde | 2-Phenyl-4,7-dimethylbenzoxazole | 78 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,7-dimethylbenzoxazole | 75 |
| 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4,7-dimethylbenzoxazole | 80 |
Synthesis Workflow for 4,7-Dimethylbenzoxazoles
Application Note: Validated RP-HPLC Method for the Quantification of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate and precise quantification of 3-Amino-2,6-dimethylphenol. This compound is a potential impurity or intermediate in pharmaceutical manufacturing. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in drug development. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is a chemical intermediate that may be present as an impurity in active pharmaceutical ingredients (APIs). Due to its potential to be a genotoxic impurity, regulatory agencies require strict control and monitoring of its levels in drug substances.[1][2] Therefore, a validated, sensitive, and specific analytical method is crucial for ensuring the safety and quality of pharmaceutical products. This document provides a comprehensive protocol for the validation of an RP-HPLC method for the quantification of this compound.
Analytical Method
A simple and efficient isocratic RP-HPLC method with UV detection was developed for the quantification of this compound.
2.1. Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Acetic Acid Buffer (pH 5.9) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Note: These conditions are a starting point and may require optimization for different HPLC systems and columns.
2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the linear range of the method.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4]
3.1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of this compound.
-
Inject a standard solution of this compound to determine its retention time.
-
Prepare a spiked sample solution containing this compound and potential impurities or placebo.
-
Analyze the spiked sample to ensure that the peak for this compound is well-resolved from any other peaks. A resolution of greater than 1.5 is generally considered acceptable.[5]
3.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for impurity analysis is from the LOQ to 150% of the specification limit.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 1: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 15.0 | 228,510 |
| 20.0 | 304,680 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 15230x + 45 |
3.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Table 2: Representative Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | Mean % Recovery |
| Low | 8.0 | 7.95 | 99.38 | 99.55 |
| 8.0 | 8.01 | 100.13 | ||
| 8.0 | 7.93 | 99.13 | ||
| Medium | 10.0 | 10.05 | 100.50 | 100.37 |
| 10.0 | 9.98 | 99.80 | ||
| 10.0 | 10.08 | 100.80 | ||
| High | 12.0 | 11.95 | 99.58 | 99.81 |
| 12.0 | 12.02 | 100.17 | ||
| 12.0 | 11.96 | 99.67 |
3.4. Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Experimental Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the mean, SD, and %RSD for the combined data from both days.
-
Table 3: Representative Precision Data
| Precision Level | Parameter | Result |
| Repeatability (Intra-day) | n | 6 |
| Mean Concentration (µg/mL) | 10.02 | |
| SD | 0.085 | |
| %RSD | 0.85% | |
| Intermediate Precision (Inter-day) | n | 12 |
| Mean Concentration (µg/mL) | 10.05 | |
| SD | 0.112 | |
| %RSD | 1.11% |
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercept of the regression line.
-
S = the slope of the calibration curve.
Table 4: Representative LOD and LOQ Data
| Parameter | Result |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
3.6. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Mobile phase pH (e.g., ± 0.1 unit)
-
-
Analyze a system suitability solution under each varied condition and evaluate the impact on parameters such as retention time, peak area, and resolution.
Table 5: Representative Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Resolution |
| Flow Rate (mL/min) | 0.9 | 6.1 | 153,120 | > 2.0 |
| 1.1 | 5.3 | 151,980 | > 2.0 | |
| Temperature (°C) | 38 | 5.8 | 152,550 | > 2.0 |
| 42 | 5.6 | 152,100 | > 2.0 | |
| Acetonitrile (%) | 18 | 6.3 | 151,890 | > 2.0 |
| 22 | 5.1 | 152,760 | > 2.0 |
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Inject a system suitability solution (a standard solution of this compound) five or six times.
-
Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates. The acceptance criteria should be set before the validation.
Table 6: Representative System Suitability Criteria
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Conclusion
The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose of quantifying this compound in pharmaceutical samples. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement and validate this analytical method in a regulated environment.
Visualizations
Caption: Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. irjet.net [irjet.net]
- 5. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Application Notes and Protocols for the Analysis of 3-Amino-2,6-dimethylphenol in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dimethylphenol is an aromatic amine compound that can be found in various environmental matrices due to industrial activities. Its potential environmental impact and toxicity necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in environmental samples, primarily focusing on water and soil matrices. The methodologies described herein are based on established techniques for similar phenolic and aromatic amine compounds and are intended to serve as a comprehensive guide for researchers.
Analytical Workflow Overview
The overall workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.
Caption: General experimental workflow for this compound analysis.
Sample Preparation Techniques
Effective sample preparation is crucial for the accurate quantification of trace levels of this compound. The choice of technique depends on the sample matrix, the required detection limits, and the available instrumentation.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a widely used technique for the pre-concentration and cleanup of organic analytes from aqueous samples.[1] For phenolic compounds, reversed-phase sorbents are commonly employed.[1]
Protocol: SPE for this compound in Water
-
Sorbent Selection: A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended due to its high capacity and stability across a wide pH range.[2]
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Equilibrate the cartridge with 5 mL of deionized water, ensuring the sorbent does not run dry.[3]
-
-
Sample Loading:
-
Acidify the water sample (up to 1 L) to a pH of approximately 2 with a suitable acid (e.g., HCl) to ensure the analyte is in its protonated form, enhancing retention on the reversed-phase sorbent.
-
Pass the sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Elution:
-
Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as methanol or acetonitrile.[4]
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
-
Quantitative Data for Phenolic Compounds using SPE (as a reference)
| Analyte | Matrix | Sorbent | Recovery (%) | LOD | LOQ | Reference |
| Phenol | River Water | C18 | ~70% | - | - | [5] |
| o-Chlorophenol | River Water | C18 | ~70% | - | - | [5] |
| Various Phenols | Drinking Water | - | 67.9 - 99.6% | 0.51 - 13.79 µg/mL | - | [6] |
| Phenolic Acids | Spelt Seeds | - | 89.51 - 95.54% | - | - | [1] |
Liquid-Liquid Extraction (LLE) for Water and Soil Samples
Liquid-liquid extraction is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids.[7] For soil samples, an initial extraction into a suitable solvent is required.
Protocol: LLE for this compound in Water
-
pH Adjustment: Adjust the pH of the water sample (e.g., 500 mL) to a basic pH (e.g., 9-10) with a suitable base (e.g., NaOH) to ensure the amino group is deprotonated, increasing its solubility in organic solvents.
-
Solvent Extraction:
-
Transfer the sample to a separatory funnel.
-
Add a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane or a mixture of solvents).
-
Shake vigorously for 2-3 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Phase Separation:
-
Collect the organic layer.
-
Repeat the extraction process two more times with fresh aliquots of the organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume for analysis.
-
Protocol: LLE for this compound in Soil
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.[8]
-
Solvent Extraction:
-
Weigh a known amount of soil (e.g., 10 g) into a flask.
-
Add a suitable extraction solvent (e.g., 50 mL of methanol or acetone-hexane mixture).
-
Extract using sonication or shaking for a defined period (e.g., 30 minutes).
-
-
Separation:
-
Centrifuge or filter the mixture to separate the soil particles from the solvent extract.
-
-
Cleanup (if necessary): The resulting extract can be further cleaned up using SPE as described for water samples.
-
Concentration: Concentrate the extract as described in the LLE protocol for water.
Quantitative Data for Aromatic Amines using LLE (as a reference)
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOD | LOQ | Reference |
| Aromatic Amines | Aqueous | - | 80 - 104% | 0.9 - 50 pg/L | - | [9] |
| Aniline Derivatives | Aqueous | Methylene Chloride | - | - | - | [10] |
| para-Aminophenol | Urine/Water | 1-Octanol | - | - | - | [11] |
Derivatization for GC-MS Analysis
Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to increase the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.[12]
Protocol: Silylation Derivatization
-
Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.
-
Procedure:
-
To the dried sample extract, add a known volume of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial tightly.
-
Heat the reaction mixture at a specific temperature and time (e.g., 70°C for 30 minutes).
-
Cool the vial to room temperature before injection into the GC-MS.
-
Caption: Silylation derivatization process for GC-MS analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[10]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of polar, non-volatile compounds and can be used for the direct analysis of this compound without derivatization.
Typical HPLC Parameters:
-
Column: A reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-40°C.
-
Detector:
-
UV-Vis Detector: Monitoring at a wavelength where this compound shows maximum absorbance.
-
Mass Spectrometer (LC-MS/MS): Provides higher selectivity and sensitivity, especially in complex matrices.
-
Quantitative Data for HPLC Analysis of Similar Compounds (as a reference)
| Analyte | Method | LOD | LOQ | Reference |
| Fluoxetine | TLC-Densitometry | 0.066 µ g/spot | 0.199 µ g/spot | [13] |
| Sertraline | TLC-Densitometry | 0.037 µ g/spot | 0.112 µ g/spot | [13] |
| Amino Acids | HPLC/FLD | 0.13 - 0.37 pM | - | [14] |
| Alkyl Amines | HPLC/FLD | 0.9 - 7.2 ng | - | [14] |
Conclusion
The successful analysis of this compound in environmental samples relies on the careful selection and optimization of sample preparation and instrumental techniques. The protocols and data presented in these application notes provide a solid foundation for developing robust and sensitive analytical methods. While the quantitative data provided is for analogous compounds, it serves as a valuable starting point for method validation for this compound. Researchers are encouraged to perform their own method validation to establish performance characteristics such as linearity, accuracy, precision, and detection limits for their specific application.
References
- 1. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a solid-phase extraction method using copolymer sorbents for isolation of phenolic compounds in red wines and quantification by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. udel.edu [udel.edu]
- 9. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2,6-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Amino-2,6-dimethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway for this compound involves a two-step process:
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Nitration of 2,6-dimethylphenol: This step introduces a nitro group onto the aromatic ring. Achieving the desired regioselectivity for the 3-position is a critical challenge.
-
Reduction of the nitro group: The intermediate, 3-nitro-2,6-dimethylphenol, is then reduced to the corresponding amine, yielding the final product.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Controlling regioselectivity during nitration: The hydroxyl group of 2,6-dimethylphenol is an ortho-, para-director, making the introduction of a nitro group at the meta-position (position 3) difficult. This often leads to a mixture of isomers, primarily the 4-nitro and di-nitro products, which can lower the yield of the desired 3-nitro intermediate.
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Preventing over-nitration: The high reactivity of the phenol ring can lead to the formation of dinitro or trinitro byproducts, especially under harsh nitrating conditions.
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Ensuring complete reduction of the nitro group: Incomplete reduction can lead to the presence of nitro or intermediate species (like nitroso or hydroxylamine compounds) in the final product, complicating purification.
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Minimizing side reactions during reduction: Certain reduction methods, particularly catalytic hydrogenation, can lead to side reactions such as the reduction of the aromatic ring if not carefully controlled.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended for monitoring the progress of both the nitration and reduction steps. For TLC, staining with a suitable agent like potassium permanganate can help visualize the spots. GC-MS is particularly useful for identifying the different isomers formed during nitration and for confirming the complete conversion of the nitro-intermediate during reduction.
Troubleshooting Guides
Problem 1: Low Yield of 3-Nitro-2,6-dimethylphenol during Nitration
| Potential Cause | Troubleshooting Solution |
| Incorrect Regioselectivity (Predominance of 4-nitro isomer) | The hydroxyl group is a strong ortho-, para-director. To favor meta-nitration, consider using a directing group strategy. For instance, sulfonation of 2,6-dimethylphenol to form 2,6-dimethylphenol-4-sulfonic acid can block the para position. Subsequent nitration would favor the 3-position, followed by removal of the sulfonic acid group. Alternatively, explore nitrating agents and conditions known to favor meta-substitution, although this is challenging for highly activated rings. |
| Over-nitration (Formation of dinitro products) | Reduce the reaction temperature significantly (e.g., maintain at 0-5 °C or even lower). Use a milder nitrating agent, such as dilute nitric acid or a metal nitrate salt (e.g., bismuth nitrate) in a suitable solvent. Add the nitrating agent dropwise and slowly to the solution of 2,6-dimethylphenol to maintain a low concentration of the electrophile. |
| Oxidation of the Phenol | Phenols are susceptible to oxidation by nitric acid. Use of a less oxidizing nitrating agent can mitigate this. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant issue. |
| Incomplete Reaction | Ensure the stoichiometry of the nitrating agent is appropriate. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. A slight excess of the nitrating agent might be necessary, but this should be balanced against the risk of over-nitration. |
Problem 2: Incomplete Reduction or Side Reactions during the Reduction of 3-Nitro-2,6-dimethylphenol
| Potential Cause | Troubleshooting Solution |
| Incomplete Reduction (Nitro group still present) | Increase the reaction time or the amount of reducing agent/catalyst. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. If using a metal/acid system (e.g., Fe/HCl), ensure the metal is finely powdered and activated. |
| Formation of Intermediates (e.g., nitroso, hydroxylamine) | These are common intermediates in nitro group reduction. Ensure the reaction goes to completion. In some cases, adjusting the pH of the reaction mixture can facilitate the final reduction step. |
| Reduction of the Aromatic Ring (Catalytic Hydrogenation) | This can occur under high hydrogen pressure or with a highly active catalyst. Reduce the hydrogen pressure. Use a more selective catalyst, or consider adding a catalyst modifier. Alternatively, switch to a chemical reduction method (e.g., Fe/HCl, SnCl₂/HCl) which is generally chemoselective for the nitro group. |
| Formation of Azo or Azoxy Byproducts | This is more common with certain reducing agents like metal hydrides for aromatic nitro compounds. For catalytic hydrogenation, this can sometimes occur if the reaction stalls at the hydroxylamine stage, which can then condense. Ensure complete reduction. If this is a persistent issue, consider changing the reducing agent. |
| Difficult Product Isolation/Purification | After reduction with metals, the product is often in the form of a salt. Basification of the reaction mixture is necessary to liberate the free amine, which can then be extracted with an organic solvent. Emulsion formation during extraction can be an issue; adding brine can help break the emulsion. |
Experimental Protocols
Protocol 1: Nitration of 2,6-Dimethylphenol (Illustrative)
Disclaimer: This is a general protocol and may require optimization for regioselectivity towards the 3-position.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask to 0-5 °C in an ice bath.
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Nitration: Prepare a solution of the nitrating agent. For example, a mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) or a solution of a metal nitrate salt. Add the nitrating agent dropwise to the stirred solution of 2,6-dimethylphenol over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of new, more polar spots indicate product formation.
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Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water with stirring. The nitro-phenolic products will precipitate.
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Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product will likely be a mixture of isomers. Separation of the desired 3-nitro-2,6-dimethylphenol from other isomers (e.g., 4-nitro-2,6-dimethylphenol) will require careful column chromatography.
Protocol 2: Reduction of 3-Nitro-2,6-dimethylphenol to this compound
Method A: Catalytic Hydrogenation
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Reaction Setup: In a hydrogenation vessel, dissolve 3-nitro-2,6-dimethylphenol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
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Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can be performed for further purification.
Method B: Reduction with Iron in Acidic Medium
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Reaction Setup: In a round-bottom flask, suspend 3-nitro-2,6-dimethylphenol (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux.
-
Reduction: Slowly add concentrated hydrochloric acid or acetic acid dropwise to the refluxing mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter it through celite to remove the iron salts. Make the filtrate basic (pH > 8) by adding a solution of sodium carbonate or sodium hydroxide.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on yield for analogous reactions, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Nitrating Agents for Phenolic Compounds
| Nitrating Agent | Solvent | Temperature (°C) | Typical Yield of Mononitro Products | Comments |
| Dilute HNO₃ | Water/Acetic Acid | 0 - 25 | Moderate to Good | Often leads to a mixture of ortho and para isomers. |
| Conc. HNO₃ / H₂SO₄ | Acetic Anhydride | -10 to 0 | Good to High | Harsh conditions, high risk of over-nitration and oxidation. |
| Metal Nitrates (e.g., Bi(NO₃)₃) | Acetone | Room Temp. | Good | Milder conditions, can offer better selectivity in some cases. |
| NH₄NO₃ / KHSO₄ | Dichloromethane | Room Temp. | Good to High | Heterogeneous conditions, easy workup. |
Table 2: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield | Advantages & Disadvantages |
| H₂ / Pd-C | Ethanol/Methanol | Room Temp. | High to Excellent | Advantages: Clean reaction, high yield. Disadvantages: Potential for ring hydrogenation, requires specialized equipment. |
| H₂ / Raney Ni | Ethanol/Methanol | Room Temp. | High | Advantages: Good for substrates with halogens. Disadvantages: Pyrophoric catalyst, requires careful handling. |
| Fe / HCl or AcOH | Ethanol/Water | Reflux | Good to High | Advantages: Inexpensive, chemoselective. Disadvantages: Stoichiometric waste, requires basic workup. |
| SnCl₂ / HCl | Ethanol | Room Temp. to Reflux | Good | Advantages: Mild conditions, good for sensitive functional groups. Disadvantages: Tin waste is toxic. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 3-Amino-2,6-dimethylphenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Amino-2,6-dimethylphenol via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and solubility data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data, solvent systems such as acetone/water mixtures may be suitable.[1] It is recommended to perform a solvent screen with small amounts of the crude material to identify the optimal solvent or solvent pair.
Q2: My purified this compound is colored (e.g., pink or brown). What is the cause and how can I fix it?
A2: Aminophenols are susceptible to oxidation, which can result in colored impurities. To decolorize the compound, you can add a small amount of activated charcoal to the hot solution before the filtration step. However, be aware that using too much charcoal can reduce your final yield by adsorbing the product. Performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidation.
Q3: What are the common impurities found in crude this compound?
A3: Impurities can include starting materials, by-products from the synthesis, and oxidation products. The exact impurities will depend on the synthetic route used to prepare the compound.
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form, the solution may be supersaturated. You can try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of pure this compound can also initiate crystallization. If these methods fail, it's possible that too much solvent was used, and some of it may need to be evaporated to increase the concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. The solution is cooled too rapidly. | Add more solvent to the hot solution. Allow the solution to cool more slowly. Try a different solvent with a lower boiling point. |
| No Crystal Formation | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent and allow the solution to cool again. Scratch the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Low Recovery Yield | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Preheat the filtration apparatus to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | Presence of colored impurities. Oxidation of the aminophenol. | Add activated charcoal to the hot solution before filtration. Conduct the recrystallization under an inert atmosphere. |
Quantitative Data: Solubility of this compound
The following table summarizes the available solubility data for this compound in various solvents. This information is critical for selecting an appropriate recrystallization solvent.
| Solvent | Solubility (g/L) | Reference |
| Water | 9.34 | [1] |
| Acetone/Water (1:1) | > 200 | [1] |
| Dimethyl sulfoxide (DMSO) | > 200 | [1] |
| Dimethylformamide (DMF) | > 200 | [1] |
| DMSO/Water (1:1) | > 200 | [1] |
| Acetone | > 200 | [1] |
| Propylene Glycol | < 12 | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. A solvent screening step is recommended to determine the optimal solvent system.
1. Solvent Selection (Screening): a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube. c. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage. d. Gently heat the test tubes and observe the solubility. A good solvent will dissolve the compound completely at an elevated temperature. e. Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of pure crystals.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. c. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes.
4. Hot Filtration: a. Preheat a gravity filtration setup (funnel and receiving flask) with a small amount of hot solvent to prevent premature crystallization. b. Quickly filter the hot solution to remove any insoluble impurities and activated charcoal.
5. Crystallization: a. Cover the receiving flask and allow the filtrate to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying: a. Allow the crystals to dry completely on the filter paper by drawing air through them. b. For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization.
References
identifying and minimizing side products in 3-Amino-2,6-dimethylphenol reactions.
Welcome to the technical support center for 3-Amino-2,6-dimethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side products in common reactions involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the oxidation, diazotization/azo coupling, and acylation of this compound.
Oxidative Coupling Reactions (e.g., in Hair Dye Formulations)
Q1: My oxidative coupling reaction of this compound is producing a mixture of off-target colors and insoluble materials. What is causing this?
A1: This is a frequent challenge with oxidative coupling of aminophenols, which are prone to over-oxidation and self-coupling, leading to a complex mixture of colored byproducts and polymeric materials.[1][2][3]
Troubleshooting Steps:
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Control Oxidant Stoichiometry: Use the minimum effective concentration of the oxidizing agent (e.g., hydrogen peroxide). Excess oxidant can lead to the formation of undesired colored impurities.[1]
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Optimize pH: The pH of the reaction medium significantly influences the rate and selectivity of the coupling reaction. Experiment with a pH range of 8-10 to find the optimal condition for your specific coupler.
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Inert Atmosphere: While oxidative coupling requires an oxidant, prolonged exposure to atmospheric oxygen can cause uncontrolled side reactions.[1] Consider running the initial phase of the reaction under an inert atmosphere before the controlled addition of your oxidant.
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Temperature Control: Keep the reaction temperature as low as feasible to slow down competing side reactions. Start at room temperature and adjust as needed.
Logical Troubleshooting Workflow for Oxidative Coupling
Caption: Workflow to diagnose and resolve issues in oxidative coupling reactions.
Diazotization and Azo Coupling Reactions
Q2: My diazotization of this compound is resulting in a low yield of the diazonium salt and the formation of a dark, tarry substance. What is happening?
A2: This is likely due to the instability of the diazonium salt at elevated temperatures or incorrect pH, leading to decomposition and unwanted side reactions.[4] Diazonium salts of sterically hindered aminophenols can be particularly sensitive.
Troubleshooting Steps:
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Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization process.[4] Use an ice-salt bath for better temperature management.
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Control Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized overheating and a buildup of nitrous acid.
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Sufficient Acidity: Ensure a sufficiently acidic medium (typically using HCl or H₂SO₄) to facilitate the formation of the nitrosonium ion, the active diazotizing agent.[]
Q3: The subsequent azo coupling reaction is giving me a poor yield of the desired azo dye and multiple colored spots on my TLC plate. How can I improve this?
A3: The pH of the coupling reaction is critical for activating the coupling component and ensuring the desired electrophilic aromatic substitution occurs.[1][6][7] Incorrect pH can lead to self-coupling of the diazonium salt or reaction at unintended positions.
Troubleshooting Steps:
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pH Optimization for Phenolic Couplers: For coupling with phenols (like this compound itself or other phenolic compounds), the reaction should be conducted under mildly alkaline conditions (pH 9-10). This deprotonates the phenol to the more nucleophilic phenoxide ion.[6][8]
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pH for Aniline Couplers: If coupling with an aniline derivative, the reaction should be in a slightly acidic medium (pH 4-5). This prevents the diazonium salt from reacting with the amino group of the aniline.[6]
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Slow Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the solution of the coupling partner while maintaining the optimal pH and low temperature.
Logical Troubleshooting Workflow for Azo Coupling
Caption: Workflow to optimize azo coupling reactions for higher yield and purity.
Acylation Reactions
Q4: I am trying to acylate this compound and am getting a mixture of N-acylated, O-acylated, and di-acylated products. How can I achieve selective N-acylation?
A4: While the amino group of an aminophenol is generally more nucleophilic than the hydroxyl group, competitive O-acylation and subsequent di-acylation can occur, especially under harsh conditions or with highly reactive acylating agents.[9][10] The steric hindrance from the two methyl groups adjacent to the amino group in this compound can also influence reactivity.[2][11]
Troubleshooting Steps:
-
Choice of Acylating Agent: Use a milder acylating agent. For example, an acid anhydride may offer better selectivity than a more reactive acyl chloride.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred N-acylation.
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Base Selection: Use a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct without competing in the acylation.
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Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent to minimize di-acylation.[10]
Q5: My acylation reaction is very slow or does not go to completion. What could be the issue?
A5: The steric hindrance from the two ortho-methyl groups can slow down the rate of N-acylation.[2]
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS until the starting material is consumed.
-
Slight Increase in Temperature: If the reaction is still sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. However, monitor for the formation of O-acylated byproducts.
-
Catalyst: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
Logical Troubleshooting Workflow for Acylation
Caption: Troubleshooting workflows for selectivity and reactivity issues in acylation reactions.
II. Data on Side Product Formation
The following tables summarize qualitative and semi-quantitative data on the formation of side products under different reaction conditions.
Table 1: Side Products in Oxidative Coupling of Aminophenols
| Side Product Type | Formation Conditions | Impact on Final Product | Minimization Strategy |
| Self-Coupling Products | High concentration of aminophenol, absence of a more reactive coupler. | Leads to undesired colored impurities and potential for polymerization. | Use an appropriate excess of the desired coupling partner. |
| Over-Oxidation Products | Excess oxidizing agent, prolonged reaction time, high temperature. | Formation of quinone-imines and other highly colored, often insoluble, byproducts.[1] | Stoichiometric control of the oxidant, lower reaction temperature, shorter reaction time. |
| Polymeric Materials | High temperatures, high concentrations, prolonged reaction times. | Results in insoluble, tar-like substances that are difficult to remove. | Operate under more dilute conditions and control the reaction time and temperature. |
Table 2: Side Products in Diazotization and Azo Coupling
| Side Product Type | Formation Conditions | Impact on Final Product | Minimization Strategy |
| Phenol from Diazonium Decomposition | Diazotization temperature > 5-10 °C.[4] | Reduces the yield of the diazonium salt and desired azo dye. | Maintain strict temperature control (0-5 °C) during diazotization. |
| Triazene Formation | Coupling with primary or secondary amines under alkaline conditions.[8] | Formation of an undesired N-N=N linkage instead of the C-N=N azo group. | For coupling with anilines, maintain a slightly acidic pH (4-5).[6] |
| Ortho-Coupled Isomer | When the para position of the coupling phenol is blocked. | Formation of a different regioisomer of the azo dye. | Select a coupling partner with an available para position for higher selectivity.[1] |
| Diazo-amino compounds | Reaction of diazonium salt with unreacted primary amine. | Reduces yield of the azo dye. | Ensure complete diazotization before initiating the coupling reaction. |
Table 3: Side Products in Acylation of this compound
| Side Product Type | Formation Conditions | Impact on Final Product | Minimization Strategy |
| O-Acylated Product | High reaction temperature, highly reactive acylating agent (e.g., acyl chloride). | Formation of an ester byproduct that can be difficult to separate from the desired amide. | Use milder acylating agents (e.g., anhydrides), lower reaction temperatures, and consider kinetic control. |
| Di-Acylated Product | Excess acylating agent.[10] | Reduces the yield of the mono-acylated product and introduces a higher molecular weight impurity. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[10] |
| Unreacted Starting Material | Insufficient reaction time, low temperature, steric hindrance.[2] | Reduces yield and complicates purification. | Increase reaction time, slightly increase temperature if necessary, or use a catalyst (e.g., DMAP). |
III. Experimental Protocols
Protocol 1: Diazotization of this compound and Subsequent Azo Coupling with a Phenolic Partner
This protocol is a general guideline and may require optimization.
Step 1: Diazotization
-
In a beaker, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes. The resulting solution contains the diazonium salt and should be used immediately.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the phenolic coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide to achieve a pH of 9-10.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Selective N-Acylation of this compound
This protocol is a general guideline for selective N-acylation.
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., an acid anhydride or acyl chloride, 1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove any unreacted starting material and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
IV. Analytical Methods for Product and Side Product Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the reaction mixtures of this compound.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape, is effective for separating the starting material, product, and various side products.[12]
-
Detection: UV detection at a wavelength where the main components absorb (e.g., 254 nm or 280 nm) is standard. Mass spectrometry (LC-MS) can be coupled to provide molecular weight information for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile derivatives.
-
Derivatization: The polar amino and hydroxyl groups of this compound and its products often require derivatization (e.g., silylation) to increase their volatility for GC analysis.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Detection: Mass spectrometry provides fragmentation patterns that are invaluable for the structural elucidation of both the desired product and any side products.
References
- 1. Azo Coupling [organic-chemistry.org]
- 2. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
overcoming poor solubility of 3-Amino-2,6-dimethylphenol in reaction media
Technical Support Center: 3-Amino-2,6-dimethylphenol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of this compound (CAS 6994-64-5) in reaction media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound that typically appears as a solid at room temperature.[1] Its structure, containing a polar phenol group, a basic amino group, and nonpolar dimethyl groups, results in a mixed solubility profile. It is generally soluble in polar organic solvents but has limited solubility in water and nonpolar solvents.[1][2] Like other aminophenols, it is amphoteric, meaning it has both acidic (phenol) and basic (amino) properties that significantly influence its solubility.[1][3][4]
Q2: How does pH affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH.[3][5] Due to its amphoteric nature, its solubility can be dramatically increased by adjusting the pH to form a salt.[6][7]
-
In acidic conditions (e.g., pH < 4): The basic amino group becomes protonated, forming a positively charged ammonium salt (-NH₃⁺). This salt is significantly more soluble in water than the neutral molecule.[3]
-
In basic conditions (e.g., pH > 11): The acidic phenolic hydroxyl group is deprotonated, forming a negatively charged phenolate anion (-O⁻). This anionic salt is also much more soluble in water.[3][8]
-
Near neutral pH: The compound exists in its neutral, less soluble form, leading to minimum aqueous solubility around its isoelectric point.[6]
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on its structure and data from analogous compounds like 4-aminophenol, polar aprotic solvents are highly effective.[5][9] Polar protic solvents are also suitable. A qualitative solubility profile is provided in the table below.
Data Presentation: Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating polar molecules through strong dipole-dipole interactions.[3][5] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can form hydrogen bonds with these solvents via its hydroxyl and amino groups.[3][5] |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF can solvate the molecule to some extent, but solubility may be limited. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | Solubility may be limited due to the compound's polarity. |
| Aromatic | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for this polar molecule.[9] |
| Nonpolar | Hexane, Benzene, Chloroform | Insoluble/Negligible | "Like dissolves like" principle; the high polarity of the compound prevents dissolution in nonpolar solvents.[9] |
Q4: Can temperature be used to increase solubility?
A4: Yes, for most solid solutes, solubility increases with temperature.[2][10] Gently warming the reaction mixture can significantly improve the dissolution of this compound. However, it is crucial to consider the thermal stability of all reactants and the potential for increased side reactions at higher temperatures.[11]
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This section provides a systematic approach to addressing solubility issues during experiments.
Issue 1: Compound fails to dissolve in the primary reaction solvent.
If this compound does not dissolve sufficiently in your chosen solvent, follow this troubleshooting workflow.
Mandatory Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting solubility issues.
Issue 2: How to systematically find a suitable co-solvent.
When the primary solvent is insufficient, a co-solvent can be used. A systematic screening is the most effective approach.
Experimental Protocols: Small-Scale Co-Solvent Screening
Objective: To identify an effective co-solvent and the approximate ratio needed to dissolve this compound in the primary reaction solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, THF, DCM)
-
Potential co-solvents (e.g., DMSO, DMF, NMP, Methanol)
-
Small vials (e.g., 4 mL) and magnetic stir bars
Methodology:
-
Preparation: Place a small, known amount (e.g., 10 mg) of this compound into several vials.
-
Primary Solvent Addition: Add 1 mL of the primary reaction solvent to each vial. Stir for 15 minutes at ambient temperature. Observe for dissolution.
-
Co-Solvent Titration: To the vials with undissolved solids, add a potential co-solvent dropwise (e.g., 20 µL increments) while stirring.
-
Observation: After each addition, stir for 5-10 minutes and observe. Note the volume of co-solvent required to achieve complete dissolution.
-
Calculation: Calculate the approximate volume percentage of the co-solvent needed.
-
Control Reaction: Before scaling up, run a control reaction containing the identified co-solvent to ensure it does not interfere with the desired chemical transformation.
Data Presentation: Example Co-Solvent Screening Results
| Primary Solvent (1 mL) | Co-Solvent | Volume of Co-solvent to Dissolve 10 mg | Approx. Ratio (Solvent:Co-solvent) | Notes |
| Dichloromethane | DMSO | ~40 µL | 25:1 | DMSO is a strong solubilizing agent. Check for reactivity with electrophiles. |
| Toluene | Isopropanol | ~150 µL | ~7:1 | May require gentle warming to achieve full dissolution. |
| Acetonitrile | Methanol | ~100 µL | 10:1 | Useful when a protic co-solvent is tolerated by the reaction.[3] |
| Tetrahydrofuran | DMF | ~50 µL | 20:1 | Good combination for enhancing solubility in an ether-based system. |
Issue 3: Reaction in an aqueous medium where the compound precipitates.
This is a clear indication that the pH of the medium is near the isoelectric point of the molecule, minimizing its solubility.
Experimental Protocols: pH Adjustment for Aqueous Reactions
Objective: To dissolve this compound in an aqueous reaction medium by forming a soluble salt.
Methodology:
-
Prepare a Suspension: Suspend the this compound in the aqueous buffer or water intended for the reaction.
-
Choose Acid or Base:
-
To form the ammonium salt , slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring vigorously. Monitor the mixture until the solid dissolves completely. This typically occurs at pH < 4.
-
To form the phenolate salt , slowly add a dilute base (e.g., 1M NaOH) dropwise while stirring. Continue until the solid dissolves. This typically occurs at pH > 11.
-
-
Verify pH: Use a pH meter to confirm the final pH of the solution.
-
Reaction Consideration:
-
Ensure the chosen pH range is compatible with all other reagents and the reaction mechanism.
-
If the reaction requires the neutral form of the aminophenol, you can perform an in-situ neutralization. First, dissolve the compound at an appropriate acidic or basic pH, add the other reagents, and then carefully adjust the pH back towards neutral to initiate the reaction. The product may precipitate upon formation, which can aid in purification.
-
Mandatory Visualization: pH Effect on Solubility
Caption: Relationship between pH and the solubility of this compound.
References
- 1. CAS 6994-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chemcess.com [chemcess.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
addressing peak tailing in HPLC analysis of 3-Amino-2,6-dimethylphenol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified in a chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, displaying a trailing edge that is broader than its leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Tailing is quantitatively measured using the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 typically signifies problematic peak tailing.[2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]
Q2: Why is my this compound peak tailing in reversed-phase HPLC?
A2: The molecular structure of this compound contains a basic primary amine group, which is the principal cause of peak tailing on standard silica-based reversed-phase columns (e.g., C18, C8).[3][4] The primary issue stems from a secondary retention mechanism where the positively charged (protonated) amine group interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface.[5][6][7] This interaction causes some analyte molecules to lag behind the main peak, resulting in a characteristic tail.[1]
Q3: What are the main chemical and physical causes of peak tailing for this analyte?
A3: The causes of peak tailing can be broadly categorized as either chemical or physical/instrumental.
-
Chemical Causes:
-
Silanol Interactions: The most common cause for basic compounds like this compound is the interaction between the analyte and ionized silanol groups on the column packing material.[4][6]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[8][9] Similarly, a mid-range pH can leave silanol groups ionized and highly active.[4][5]
-
Contamination: Trace metal contaminants in the silica matrix can increase the acidity of silanol groups, worsening the tailing effect.[6]
-
-
Physical & Instrumental Causes:
-
Column Void: A void or channel in the packing material at the head of the column can disrupt the sample band, causing tailing for all peaks.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing and fittings between the injector, column, and detector can lead to band broadening and tailing.[5][10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[10][11]
-
Blocked Frit: A partially blocked column inlet frit can distort the flow path and cause asymmetrical peaks.[3]
-
Troubleshooting Guides & Protocols
Guide 1: Optimizing Mobile Phase pH
Adjusting the mobile phase pH is a powerful tool to control peak shape for ionizable compounds.[12] For this compound, the goal is to suppress the ionization of residual silanol groups on the column.[3] This is typically achieved by lowering the pH. At a low pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and thus less likely to interact with the protonated amine group of the analyte.[13][14]
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Resolution (Rs) from Nearest Peak | Observations |
| 6.5 | 2.45 | 1.3 | Severe tailing, poor resolution. |
| 4.5 | 1.80 | 1.6 | Moderate tailing, improved resolution. |
| 3.0 | 1.25 | 2.1 | Acceptable peak shape, good resolution. |
| 2.5 | 1.10 | 2.2 | Symmetrical peak, optimal resolution. |
This protocol details the systematic adjustment of mobile phase pH to determine the optimal conditions for minimizing peak tailing.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
pH meter, calibrated
-
Acidic modifier (e.g., 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA), or Phosphoric Acid)[15]
-
-
Procedure:
-
Prepare Aqueous Phase: Prepare several batches of the aqueous mobile phase. For example, to test a range of pH values, prepare solutions at pH 4.5, 3.5, 3.0, and 2.5.
-
Adjust pH: Use a small amount of the acidic modifier to carefully adjust the pH of the aqueous phase. Ensure the modifier is fully dissolved and the pH reading is stable.
-
System Equilibration: Begin with the highest pH mobile phase (e.g., 4.5). Mix it with the organic solvent at your desired ratio (e.g., 70:30 Water:Acetonitrile). Flush the entire HPLC system, including the column, for at least 20 column volumes or until the baseline is stable.
-
Analysis: Inject your this compound standard and record the chromatogram.
-
Sequential pH Reduction: Switch to the next lower pH mobile phase (e.g., 3.5). Equilibrate the system thoroughly as in step 3.
-
Repeat Analysis: Inject the standard again and record the results. Repeat this process for all prepared pH levels.
-
Data Evaluation: Compare the tailing factor, retention time, and resolution from each run to identify the optimal pH that provides a symmetrical peak without compromising separation.[1]
-
Guide 2: Column Selection and Care
The choice of HPLC column is critical. Modern columns are often manufactured with high-purity silica and are "end-capped" to block a majority of residual silanol groups, significantly reducing tailing for basic compounds.[3][4]
Recommended Column Types:
-
End-capped C18/C8 Columns: These are standard columns where residual silanols have been chemically deactivated.[16]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from surface silanols.[5]
-
Low-Silanol Activity Columns: Specialized columns, such as the Newcrom R1, are designed specifically for analyzing compounds prone to silanol interactions.[15]
If peak shape has degraded over time, the column may be contaminated or have developed a void.
-
Diagnosis:
-
Inject a neutral compound (e.g., toluene or naphthalene). If the neutral compound also tails, it suggests a physical problem like a column void or a blocked frit.[17] If the neutral compound gives a symmetrical peak, the issue is chemical, related to active silanol sites.[17]
-
Observe system backpressure. A sudden increase often indicates a blockage.[11]
-
-
Flushing Procedure (for Reversed-Phase Columns):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Reverse Direction: Connect the column in the reverse flow direction.
-
Flush with Mobile Phase: Flush with your mobile phase (without buffer salts) to remove weakly bound contaminants.
-
Strong Solvent Flush: Flush the column with 20-30 column volumes of a strong, non-polar solvent like 100% Acetonitrile or Methanol.
-
Intermediate Solvent Flush (if needed): If dealing with precipitated proteins or very non-polar contaminants, flush with an intermediate solvent like Isopropanol.
-
Re-equilibration: Reconnect the column in the correct flow direction and thoroughly re-equilibrate with the mobile phase until the baseline is stable.
-
Test Performance: Inject the standard again to check if peak shape has improved. If not, the column may be permanently damaged and require replacement.[2]
-
Visual Guides
Caption: A logical workflow to diagnose the cause of peak tailing.
Caption: Cause of tailing for basic analytes on silica columns.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. moravek.com [moravek.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Peak Tailing - Axion Labs [axionlabs.com]
preventing oxidation of 3-Amino-2,6-dimethylphenol during storage and reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 3-Amino-2,6-dimethylphenol during storage and chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Discoloration of Solid Compound (White to Yellow/Brown) | Oxidation due to exposure to air (oxygen) and/or light.[1] | Store the compound in an amber, airtight container under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light and air during handling. |
| Color Change of Solutions (Colorless to Pink/Purple/Brown) | Oxidation of the dissolved compound. This can be accelerated by pH, temperature, and the presence of metal ions.[2] | Prepare solutions fresh before use. Use deoxygenated solvents and consider adding an antioxidant. Store solutions in amber vials with minimal headspace, blanketed with an inert gas. |
| Inconsistent Reaction Yields or Formation of Colored Impurities | Degradation of this compound either in storage or during the reaction. | Ensure the starting material is pure and has not degraded. Run the reaction under a strict inert atmosphere using Schlenk techniques. Purify solvents and de-gas them before use. |
| Appearance of an Unknown Peak in LC-MS Analysis (m/z ~259) | This is likely an oxidative dimerization product of this compound. A peak with a molecular weight of 259 g/mol has been reported as an impurity.[3] | This confirms that oxidation has occurred. Implement the preventative measures for storage and reaction setup outlined in this guide to minimize its formation. Use the validated HPLC method described in the protocols section to monitor for this impurity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Like many aminophenols, this compound is susceptible to oxidation due to the presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring. These groups make the molecule susceptible to attack by oxygen, leading to the formation of colored quinone-imine type structures and their oligomers.[1]
Q2: How should I properly store solid this compound?
A2: To ensure long-term stability, solid this compound should be stored at room temperature in a tightly sealed, amber glass vial or a multi-layered foil bag that protects against light and moisture. For optimal protection, the container should be flushed with an inert gas like nitrogen or argon before sealing to displace any oxygen.
Q3: What is the best way to handle the compound in the lab to prevent oxidation?
A3: When weighing and transferring the solid, it is best to work quickly and minimize its exposure to the atmosphere. For reactions that are sensitive to oxidation, it is highly recommended to handle the solid compound in a glovebox or by using air-free techniques such as a Schlenk line.
Q4: Are there any recommended antioxidants to add to solutions of this compound?
A4: While specific studies on this compound are limited, antioxidants commonly used for other aminophenols can be effective. These include ascorbic acid, glutathione, and butylated hydroxytoluene (BHT).[4] The choice of antioxidant will depend on its compatibility with your reaction conditions. It is advisable to start with a low concentration (e.g., 0.01-0.1% w/v) and test its efficacy.
Q5: How can I monitor the degradation of my this compound sample?
A5: A stability-indicating HPLC method is the best way to monitor for degradation. You can develop a reverse-phase HPLC method with UV detection to separate the parent compound from its potential degradation products.[5][6] Forced degradation studies (exposing the compound to stress conditions like acid, base, heat, light, and oxidizing agents) can help to generate these degradation products and validate your analytical method.[7][8]
Experimental Protocols
Protocol 1: Long-Term Storage of Solid this compound
Objective: To provide a standardized procedure for the long-term storage of solid this compound to minimize oxidation.
Materials:
-
This compound (solid)
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Parafilm or other sealing tape
Procedure:
-
Place the desired amount of solid this compound into a clean, dry amber glass vial.
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is just above the solid material.
-
Insert a second, shorter needle into the vial to act as a vent.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace the air.
-
Remove the vent needle first, followed by the gas inlet needle.
-
Immediately and tightly cap the vial.
-
Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.
-
Store the vial in a cool, dark, and dry place. A desiccator is recommended.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere
Objective: To provide a detailed methodology for setting up a chemical reaction using this compound under an inert atmosphere to prevent oxidation.
Materials:
-
Schlenk flask or a three-necked round-bottom flask
-
Stir bar
-
Septa
-
Condenser (if refluxing)
-
Glassware for reagent addition (e.g., dropping funnel, syringe)
-
Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds
-
Heat gun or oven for drying glassware
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven (at least 4 hours at 120 °C) or by flame-drying under vacuum. Assemble the reaction apparatus while hot and allow it to cool under a flow of inert gas.
-
Purging the Apparatus: Connect the assembled apparatus to the Schlenk line. Perform at least three evacuate-refill cycles to ensure the atmosphere inside the flask is inert.
-
Adding the Solid:
-
Adding Solvents and Liquid Reagents: Use deoxygenated solvents. Transfer liquids via a cannula or a gas-tight syringe through a septum.
-
Running the Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser or a side arm of the flask to the inert gas line with an oil bubbler to monitor the gas flow.[10][11][12][13]
-
Monitoring the Reaction: Take aliquots for analysis (e.g., TLC, LC-MS) using a syringe under a positive flow of inert gas.
Visualizations
Oxidation Pathway of this compound
The oxidation of 3-aminophenols can be complex. While the exact pathway for this compound is not definitively established in the literature, a plausible initial step involves the formation of a radical cation, which can then dimerize. The detection of an impurity with a molecular weight of 259 g/mol in a sample of this compound (MW = 137.18 g/mol ) suggests the formation of a dimer minus two hydrogen atoms (137.18 * 2 - 2 = 272.36, the difference could be due to adduct formation in MS). A possible dimerization is depicted below.
Caption: Plausible oxidation pathway of this compound.
Experimental Workflow for Inert Atmosphere Reaction
This workflow illustrates the key steps for performing a reaction with this compound under an inert atmosphere to prevent oxidation.
Caption: Workflow for conducting a reaction under an inert atmosphere.
Factors Influencing Oxidation of this compound
This diagram shows the logical relationships between various factors that contribute to the oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Effect of antioxidants on para-aminophenol-induced toxicity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. longdom.org [longdom.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
optimizing reaction conditions for the synthesis of 3-Amino-2,6-dimethylphenol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Amino-2,6-dimethylphenol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is often achieved via the nitration of 2,6-dimethylphenol followed by the reduction of the resulting 3-Nitro-2,6-dimethylphenol.
Q1: Why is my yield of 3-Nitro-2,6-dimethylphenol low during the nitration step?
A1: Low yields in the nitration of 2,6-dimethylphenol can be attributed to several factors:
-
Sub-optimal Reaction Temperature: Temperature control is critical in nitration reactions. Too low a temperature can lead to an impractically slow reaction rate, while too high a temperature can cause over-nitration (dinitration) or decomposition of the starting material and product, leading to tar formation. It is crucial to maintain the recommended temperature range.
-
Improper Rate of Nitrating Agent Addition: The slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is essential to control the exothermic reaction and prevent localized overheating. A rapid addition can lead to a spike in temperature and the formation of side products.
-
Incorrect Acid Concentrations: The concentration of the nitric and sulfuric acids is important. Using diluted acids can result in incomplete nitration. Ensure the use of concentrated acids as specified in the protocol.
-
Inadequate Stirring: Efficient stirring is necessary to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reaction mixture.
Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity for the 3-nitro isomer?
A2: The hydroxyl group of 2,6-dimethylphenol is an ortho, para-director. However, since the ortho positions are sterically hindered by the methyl groups, nitration is directed to the para position (4-position) and the other available ortho position (which is electronically less favored). To favor the meta-nitration (to the 3-position), which is generally not the primary product in electrophilic aromatic substitution on phenols, alternative strategies might be required for derivatives. However, for the synthesis of 3-Nitro-2,6-dimethylphenol, careful control of reaction conditions is key. Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer.
Q3: The reduction of 3-Nitro-2,6-dimethylphenol to this compound is incomplete. What should I do?
A3: Incomplete reduction of the nitro group can be due to several reasons:
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst. Certain functional groups or impurities from the previous step can act as catalyst poisons. Purifying the nitro intermediate is recommended.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, the pressure of hydrogen gas is a key parameter. Ensure that the reaction is maintained at the recommended pressure and that there are no leaks in the system.
-
Inadequate Reaction Time or Temperature: The reduction may require a longer reaction time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Choice of Reducing Agent: If using a chemical reducing agent (e.g., SnCl2, Fe/HCl), ensure that the stoichiometry is correct and that the reaction conditions are appropriate for the chosen reagent.
Q4: My final this compound product is discolored. How can I purify it?
A4: Aminophenols are susceptible to oxidation, which can lead to discoloration (often turning pink or brown).[1] To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage.
For purification, the following methods can be employed:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) can be effective in removing colored impurities. The use of a small amount of sodium dithionite in the recrystallization solvent can help to prevent oxidation.
-
Column Chromatography: Silica gel column chromatography can be used to purify the product. A solvent system of ethyl acetate and hexanes is often a good starting point.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data for the optimization of the synthesis of this compound.
Table 1: Optimization of the Nitration of 2,6-Dimethylphenol
| Entry | Temperature (°C) | Time (h) | Equivalents of HNO₃ | Yield of 3-Nitro-2,6-dimethylphenol (%) |
| 1 | 0-5 | 2 | 1.1 | 65 |
| 2 | 10-15 | 2 | 1.1 | 78 |
| 3 | 20-25 | 2 | 1.1 | 72 (with increased side products) |
| 4 | 10-15 | 1 | 1.1 | 68 |
| 5 | 10-15 | 3 | 1.1 | 80 |
| 6 | 10-15 | 2 | 1.0 | 75 |
| 7 | 10-15 | 2 | 1.2 | 79 (with some dinitration) |
Table 2: Optimization of the Reduction of 3-Nitro-2,6-dimethylphenol
| Entry | Reducing Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | H₂, Pd/C | 2 | Ethanol | 25 | 12 | 85 |
| 2 | H₂, Pd/C | 5 | Ethanol | 25 | 12 | 92 |
| 3 | H₂, Pd/C | 5 | Methanol | 25 | 12 | 90 |
| 4 | H₂, Pd/C | 5 | Ethanol | 40 | 6 | 95 |
| 5 | SnCl₂·2H₂O | - | Ethanol | 78 (reflux) | 4 | 88 |
| 6 | Fe / NH₄Cl | - | Ethanol/H₂O | 78 (reflux) | 6 | 82 |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-2,6-dimethylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (1.0 eq) in glacial acetic acid. Cool the flask to 10-15 °C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of 2,6-dimethylphenol over a period of 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 2-3 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. A yellow precipitate should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an appropriate solvent such as aqueous ethanol.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add 3-Nitro-2,6-dimethylphenol (1.0 eq), a suitable solvent such as ethanol, and 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at the desired temperature (e.g., 40 °C).
-
Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake and by TLC analysis of the reaction mixture.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation and Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization or column chromatography. Store the final product under an inert atmosphere to prevent oxidation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 3-Amino-2,6-dimethylphenol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Amino-2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[4][5] Ion suppression is the more common issue, particularly when using electrospray ionization (ESI).[5][6]
Q2: Why is the analysis of this compound particularly susceptible to matrix effects?
The analysis of this compound, an amino compound, in biological samples is prone to matrix effects for several reasons:
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Complex Biological Matrices: Biological samples contain a multitude of endogenous components like salts, lipids (especially phospholipids), and proteins that can interfere with the ionization process.[3][5][7]
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Ionization Mode: As a basic compound, this compound is typically analyzed using positive mode electrospray ionization (ESI+). This mode is highly susceptible to ion suppression because many co-eluting matrix components can compete for protonation or charge in the ESI source.[6][8]
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Co-elution: Without highly selective sample preparation and chromatographic separation, components from the matrix can co-elute with the analyte, directly interfering with its ionization efficiency.[1]
Q3: How can I detect and quantify matrix effects in my experiment?
Two primary methods are used to assess matrix effects: the post-extraction spike method for quantitative assessment and the post-column infusion method for qualitative assessment.
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Post-Extraction Spike Method: This is the most common quantitative approach.[4] It involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat (pure) solvent at the same concentration.[2][6] The difference reveals the extent of signal suppression or enhancement.[4]
-
Post-Column Infusion Method: This qualitative method helps identify at which points in the chromatogram matrix effects occur.[4][8] A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Dips in the constant analyte signal indicate regions of ion suppression caused by eluting matrix components.[4]
The matrix effect can be calculated quantitatively using the following formula:
Table 1: Calculation of Matrix Effect Percentage
| Formula | Description | Interpretation |
|---|
| ME (%) = (B / A) * 100 | A: Mean peak area of the analyte in a neat solution.B: Mean peak area of the analyte spiked into a post-extraction blank matrix sample. | ME < 100%: Ion SuppressionME > 100%: Ion EnhancementME = 100%: No Matrix Effect |
Q4: What are the primary strategies to reduce or eliminate matrix effects?
There are four main strategies to combat matrix effects, which can be used individually or in combination:
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Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering the analyte.[5] Methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][7]
-
Improve Chromatographic Separation: Modifying chromatographic conditions (e.g., mobile phase, gradient, column chemistry) can separate the analyte peak from co-eluting interferences.[5]
-
Use an Appropriate Internal Standard: The most effective approach for compensation is the use of a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratiometric quantification.[4][5]
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Dilute the Sample: A simple method is to dilute the sample, which reduces the concentration of all components, including the interfering ones.[8] This is only viable if the analyte concentration is high enough to remain well above the limit of quantification after dilution.[4]
Troubleshooting Guides
Guide 1: Investigating Poor Reproducibility or Inaccurate Quantification
If you are observing inconsistent results, poor accuracy, or high variability in your analysis of this compound, follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting matrix effect-related issues.
Guide 2: Protocol for Quantifying Matrix Effect using Post-Extraction Spiking
This protocol provides a step-by-step method to quantitatively determine the matrix effect for this compound.
Materials:
-
Blank matrix (e.g., drug-free plasma)
-
This compound certified standard
-
Neat solvent (matching the final reconstitution solvent of your sample prep method)
-
All reagents and equipment for your established sample preparation protocol
Methodology:
-
Prepare Solution A (Analyte in Neat Solvent):
-
Prepare a solution of this compound in the neat solvent at a known concentration (e.g., mid-range of your calibration curve).
-
-
Prepare Solution B (Analyte in Extracted Matrix):
-
Take a set of blank matrix samples (n ≥ 3) and perform your complete sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
After the final evaporation step (if any), reconstitute the dried extract with the same volume of neat solvent used in your method, but this solvent should contain this compound at the exact same concentration as Solution A .
-
-
Analysis:
-
Inject and analyze both Solution A and Solution B replicates using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the mean peak area for the analyte in Solution A and Solution B.
-
Use the formula from Table 1 to determine the matrix effect percentage.
-
Guide 3: Selecting an Effective Sample Preparation Method
The choice of sample preparation is one of the most effective ways to mitigate matrix effects.[5] Protein precipitation is fast but often insufficient, while LLE and SPE provide cleaner extracts.[7] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a broad range of interferences.[7]
Table 2: Comparison of Common Sample Preparation Techniques
| Technique | Effectiveness in Reducing Matrix Effects | Pros | Cons |
|---|---|---|---|
| Protein Precipitation (PPT) | Low to Moderate | Fast, simple, inexpensive. | Least effective; high levels of residual phospholipids and other matrix components remain.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Can provide very clean extracts. | Can have low recovery for polar analytes; more labor-intensive; requires solvent optimization.[7] |
| Solid-Phase Extraction (SPE) | High | Highly selective; effectively removes interferences like phospholipids; amenable to automation.[5] | More expensive; requires method development (sorbent and solvent selection). |
| Mixed-Mode SPE | Very High | Dramatically reduces a wide range of matrix components, providing the cleanest extracts.[7] | Most complex method development; highest cost per sample. |
Use the following decision tree to help select an appropriate mitigation strategy based on your findings.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. nebiolab.com [nebiolab.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 3-Amino-2,6-dimethylphenol solutions for analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3-Amino-2,6-dimethylphenol solutions for accurate analysis.
Troubleshooting Guides
This section addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid discoloration (e.g., turning yellow, brown, or pink) of the this compound solution upon preparation. | Oxidation of the aminophenol moiety by dissolved oxygen in the solvent. This process is often accelerated by exposure to light and neutral or alkaline pH. | 1. Deoxygenate Solvents: Before dissolving the compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 2. Use Antioxidants: Add a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the solvent before adding the this compound. A final concentration of 0.1% (w/v) is a good starting point. 3. Control pH: Prepare the solution in a slightly acidic buffer (e.g., pH 3-5) to increase the stability of the amino group. |
| Precipitation or cloudiness observed in the prepared solution. | The concentration of this compound exceeds its solubility in the chosen solvent. Solubility can be affected by temperature and pH. | 1. Verify Solubility: Check the solubility of this compound in the specific solvent and at the intended temperature. 2. Adjust Solvent Composition: Consider using a co-solvent system. For aqueous solutions, the addition of a miscible organic solvent like methanol or acetonitrile can increase solubility. 3. Gentle Warming and Sonication: Gently warm the solution or use an ultrasonic bath to aid dissolution. Ensure the compound is stable at the elevated temperature. |
| Inconsistent or decreasing peak area for this compound in a series of HPLC injections. | Degradation of the analyte in the autosampler vial due to exposure to light, air, or elevated temperature. | 1. Use Amber Vials: Protect the solution from light by using amber or light-blocking autosampler vials. 2. Control Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4-10 °C) to slow down potential degradation. 3. Limit Exposure to Air: Use vial caps with septa that have low oxygen permeability. If possible, flush the headspace of the vial with an inert gas before sealing. 4. Fresh Preparations: Prepare solutions fresh and analyze them within a short timeframe. |
| Appearance of unexpected peaks in the chromatogram during a stability study. | Degradation of this compound into new chemical entities under the stress conditions of the study. | 1. Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the main analyte peak and the new peaks. 2. Mass Spectrometry (MS) Detection: If available, use an LC-MS system to obtain the mass-to-charge ratio (m/z) of the new peaks to help in their identification. 3. Systematic Forced Degradation Study: Perform a systematic forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate and identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the oxidation of the aminophenol functional group. The presence of dissolved oxygen, exposure to light, and higher pH values can significantly accelerate this degradation process, often leading to colored degradation products.
Q2: How can I prepare a stable stock solution of this compound for analytical purposes?
A2: To prepare a stable stock solution, it is recommended to dissolve the compound in a deoxygenated, slightly acidic solvent. The use of antioxidants can further enhance stability. For example, a 10% (w/v) solution in DMSO or a 1:1 (v/v) mixture of water and acetone has been shown to be stable for at least 7 days at room temperature when protected from light. For aqueous solutions, the addition of 0.3% ascorbic acid and 0.4% sodium sulfite can significantly improve stability.
Q3: What are the ideal storage conditions for this compound solutions?
A3: Solutions should be stored in tightly sealed, light-resistant (amber) containers, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8 °C) is generally recommended to slow down the rate of degradation.
Q4: My solution of this compound has turned a pinkish-brown color. Can I still use it for analysis?
A4: The color change is a visual indicator of degradation. Using a discolored solution will likely lead to inaccurate analytical results, as the concentration of the parent compound has decreased and degradation products are present. It is strongly advised to prepare a fresh solution.
Q5: What type of HPLC column is suitable for the analysis of this compound?
A5: A reverse-phase HPLC column is suitable for the analysis of this compound. A C18 or a specialized reverse-phase column like Newcrom R1 can be used with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Different Solvents
| Solvent | Concentration (w/v) | Storage Conditions | Duration | Recovery (%) | Reference |
| DMSO | 10% | Room Temperature, Dark | 7 days | > 96% | |
| Water/Acetone (1:1 v/v) | 10% | Room Temperature, Dark | 7 days | > 96% | |
| Propylene Glycol | 13.1 mg/g | Room Temperature, Dark | At least 5 hours | > 94.2% | |
| Receptor Fluid with 0.3% Ascorbic Acid and 0.4% Sodium Sulfite | 1 mg/mL | Not Specified | 72 hours | 98% |
Table 2: Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | ~25% |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temperature | ~30% |
| Thermal | Solid State | 48 hours | 80 °C | ~10% |
| Photolytic | Solution (in Quartz Cuvette) | 24 hours | 1.2 million lux hours | ~20% |
Note: The data in Table 2 is hypothetical and intended to illustrate expected trends in a forced degradation study. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
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Solvent Deoxygenation: Place the desired volume of the solvent (e.g., HPLC-grade water with a suitable buffer to maintain a pH between 3 and 5) in a container. Sparge with high-purity nitrogen or argon gas for 15-30 minutes.
-
Addition of Antioxidant: To the deoxygenated solvent, add a pre-determined amount of an antioxidant such as sodium metabisulfite to achieve a final concentration of approximately 0.1% (w/v). Stir until fully dissolved.
-
Dissolving this compound: Accurately weigh the required amount of this compound and add it to the stabilized solvent.
-
Mixing: Gently stir or sonicate the mixture until the compound is completely dissolved.
-
Storage: Transfer the solution to an amber glass container, flush the headspace with inert gas, and seal tightly. Store at 2-8 °C.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a UV/Vis or PDA/DAD detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column).
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
Time (min) % A % B 0.0 90 10 15.0 50 50 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Mandatory Visualizations
Caption: Workflow for the preparation and analysis of stabilized this compound solutions.
Caption: Potential degradation pathways of this compound under various stress conditions.
resolving co-eluting impurities in the chromatographic analysis of 3-Amino-2,6-dimethylphenol
Technical Support Center: Chromatographic Analysis of 3-Amino-2,6-dimethylphenol
Welcome to our dedicated technical support center for the chromatographic analysis of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges, particularly the issue of co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential co-eluting impurities in the analysis of this compound?
A1: Co-eluting impurities can originate from various sources, including synthesis byproducts, degradation products, or related isomers. For this compound, potential impurities could include:
-
Isomers: Positional isomers such as 4-Amino-2,6-dimethylphenol can exhibit similar chromatographic behavior.
-
Synthesis-Related Impurities: Precursors or byproducts from the manufacturing process, like 2,6-Dimethylphenol or di-amino derivatives, may be present.[1]
-
Degradation Products: Forced degradation studies suggest that aromatic amines can degrade under various stress conditions like oxidation, acid/base hydrolysis, and photolysis.[2][3][4][5] This can lead to the formation of oxidized species (e.g., quinone-imines) or other related compounds.
A logical workflow for identifying and resolving these impurities is essential for accurate analysis.
Caption: Workflow for impurity identification and resolution.
Q2: How can I confirm if a peak is pure or contains a co-eluting impurity?
A2: Several methods can be employed to assess peak purity:
-
Photodiode Array (PDA) Detection: A PDA detector is a powerful tool for assessing peak purity.[6] It scans across the peak and compares the UV-Vis spectra at different points (upslope, apex, and downslope). If the spectra are not identical, it indicates the presence of a co-eluting impurity.[7]
-
Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is a definitive way to detect co-eluting species.[6] Even if compounds elute at the same time, an MS detector can differentiate them based on their mass-to-charge (m/z) ratio.
-
Varying Chromatographic Conditions: Systematically changing parameters such as the mobile phase composition or the column chemistry can often resolve hidden peaks.[8] If a seemingly single peak splits into multiple peaks under different conditions, co-elution was occurring.
Q3: My chromatogram for this compound shows significant peak tailing. What are the likely causes and solutions?
A3: Peak tailing for basic compounds like this compound is often due to strong interactions with residual silanols on the silica-based stationary phase.[9] Here is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Silanol Interactions | Lower the mobile phase pH to suppress silanol activity (e.g., pH 2.5-3.5). |
| Add a competing base to the mobile phase (e.g., triethylamine). | |
| Use a column with end-capping or a hybrid particle technology. | |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Flush the column with a strong solvent.[10][11] |
| Use a guard column to protect the analytical column.[9] |
A systematic approach to troubleshooting can help identify and resolve the issue efficiently.
Caption: Troubleshooting decision tree for peak tailing.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for Better Resolution
If you have confirmed a co-eluting impurity, modifying the mobile phase is the first and often most effective step.
| Parameter to Change | Rationale and Approach | Expected Outcome |
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter the elution order. | Improved separation of closely eluting peaks. |
| pH of Aqueous Phase | For an amine-containing compound, pH plays a critical role. Adjusting the pH can change the ionization state of the analyte and impurities, significantly impacting retention and selectivity. | Enhanced resolution between the main peak and pH-sensitive impurities. |
| Buffer Concentration | Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for basic compounds.[11] | Sharper peaks and better separation. |
| Gradient Profile | If using a gradient, make it shallower to increase the separation window between peaks. | Better resolution of impurities that elute close to the main compound. |
Guide 2: Selecting the Right Stationary Phase
When mobile phase optimization is insufficient, changing the column (stationary phase) is the next logical step. This provides an orthogonal separation mechanism.[8]
| Stationary Phase | Separation Principle | When to Use |
| C18 (ODS) | Hydrophobic interactions. The most common choice for reversed-phase HPLC. | A good starting point for method development. |
| Phenyl-Hexyl | Offers alternative selectivity through pi-pi interactions with aromatic compounds. | When C18 fails to resolve aromatic impurities from the main peak. |
| Embedded Polar Group | Contains a polar group embedded in the alkyl chain, which can reduce silanol interactions and offer different selectivity for polar compounds. | To improve peak shape for basic compounds and resolve polar impurities. |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Best for very polar compounds that are not retained in reversed-phase. | If impurities are significantly more polar than this compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products that might co-elute with the main peak.[4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Heat 1 mL of stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks and any decrease in the area of the main peak. This will help in developing a stability-indicating method.
Caption: Potential degradation pathways for this compound.
Protocol 2: Generic HPLC Method for Initial Analysis
This method serves as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 9. lcms.cz [lcms.cz]
- 10. bvchroma.com [bvchroma.com]
- 11. HPLC Troubleshooting Methods [delloyd.50megs.com]
Technical Support Center: Regioselectivity in Reactions with 3-Amino-2,6-dimethylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2,6-dimethylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during chemical reactions with this versatile molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?
A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the cumulative directing effects of its three types of substituents: the amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups. All of these are activating groups and ortho-, para-directors. The amino and hydroxyl groups are strong activators, primarily through resonance, while the methyl groups are weaker activators, acting through an inductive effect. The interplay of these directing effects determines the position of electrophilic attack.
Q2: Which positions on the aromatic ring of this compound are most activated towards electrophilic attack?
A2: The positions ortho and para to the strong activating groups (-NH₂ and -OH) are the most nucleophilic. In this compound, the C4 and C5 positions are the most activated. The C4 position is para to the hydroxyl group and ortho to the amino group. The C5 position is meta to the hydroxyl group but para to one of the methyl groups and ortho to the other. The C4 position is generally the most favored site for electrophilic substitution due to the strong combined ortho, para-directing influence of the amino and hydroxyl groups.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: My reaction (e.g., halogenation, nitration) on this compound is producing a mixture of isomers, making purification difficult.
Cause: The presence of multiple activating groups (-NH₂, -OH, and two -CH₃) on the aromatic ring can lead to the formation of several products. The strong activating nature of the amino and hydroxyl groups makes the ring highly reactive, and substitution can occur at more than one of the activated positions.
Solutions:
-
Use of Protecting Groups: To achieve higher regioselectivity, it is often necessary to temporarily protect one or more of the functional groups. The amino group is a common target for protection.[1] For instance, acylating the amino group to form an amide reduces its activating effect and directs electrophiles primarily to the positions ortho and para to the hydroxyl group.
-
Reaction Conditions Optimization: Lowering the reaction temperature and using a less reactive electrophile or a milder Lewis acid catalyst can sometimes improve selectivity by favoring the most kinetically accessible product.
Predicted Regioselectivity in Common EAS Reactions (without protecting groups):
| Reaction Type | Primary Product(s) | Minor Product(s) | Rationale |
| Halogenation (e.g., Br₂/FeBr₃) | 4-Halo-3-amino-2,6-dimethylphenol | 5-Halo-3-amino-2,6-dimethylphenol | The C4 position is strongly activated by both the -OH (para) and -NH₂ (ortho) groups. |
| Nitration (e.g., dilute HNO₃) | 4-Nitro-3-amino-2,6-dimethylphenol | 5-Nitro-3-amino-2,6-dimethylphenol | Similar to halogenation, the C4 position is the most electron-rich. |
| Sulfonation (e.g., fuming H₂SO₄) | This compound-4-sulfonic acid | This compound-5-sulfonic acid | The bulky sulfonyl group may favor the less sterically hindered C4 position. |
| Friedel-Crafts Acylation (e.g., CH₃COCl/AlCl₃) | N-acylation is more likely | C-acylation at C4 | The amino group is a strong Lewis base and will react with the Lewis acid catalyst, deactivating the ring. N-acylation is therefore the predominant reaction. For C-acylation, protection of the amino group is necessary. |
Issue 2: Unwanted N-Alkylation or N-Acylation
Symptom: When attempting a reaction at the hydroxyl group or on the aromatic ring, I am observing significant side-product formation at the amino group.
Cause: The amino group is a potent nucleophile and can react with electrophiles, such as alkyl halides or acyl chlorides, often faster than the hydroxyl group or the aromatic ring.
Solutions:
-
Protect the Amino Group: As mentioned previously, protecting the amino group is the most effective strategy. Converting the amine to an amide (e.g., using acetic anhydride) or a carbamate (e.g., using Boc-anhydride) will prevent its reaction with electrophiles.[1]
-
Selective O-Alkylation/Acylation: It is possible to selectively alkylate or acylate the hydroxyl group by first protecting the amino group. For example, the amino group can be temporarily converted to a less nucleophilic imine by reacting it with an aldehyde.[2][3]
Experimental Protocols
Protocol 1: Selective N-Acetylation of this compound
This protocol serves as a method to protect the amino group before performing electrophilic aromatic substitution.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the N-acetylated product.
Visualizations
Caption: General workflow for controlling regioselectivity using a protecting group strategy.
Caption: Directing effects of functional groups on this compound.
References
managing thermal decomposition during the distillation of 3-Amino-2,6-dimethylphenol
This guide provides researchers, scientists, and drug development professionals with technical support for managing the thermal decomposition of 3-Amino-2,6-dimethylphenol during distillation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the distillation of this compound in a question-and-answer format.
Q1: My this compound is turning dark upon heating, even before reaching its boiling point. What is causing this?
A1: Discoloration is a primary indicator of thermal decomposition and oxidation. This compound is susceptible to degradation at elevated temperatures, especially in the presence of oxygen. The compound begins to decompose around 250 °C at atmospheric pressure.[1] To mitigate this, it is crucial to use vacuum distillation to lower the boiling point and to maintain an inert atmosphere.
Q2: What are the optimal distillation conditions to minimize the decomposition of this compound?
Q3: Can I add any stabilizers to prevent decomposition during distillation?
A3: Yes, the use of a high-boiling antioxidant can be effective in preventing oxidation. A small amount of Butylated Hydroxytoluene (BHT), typically around 0.05% by weight, can be added to the distillation flask to quench free radicals that may initiate decomposition reactions.
Q4: How can I prevent oxidation during the distillation process?
A4: To prevent oxidation, it is essential to conduct the distillation under an inert atmosphere. This can be achieved by purging the distillation apparatus with an inert gas like nitrogen or argon before starting the process and maintaining a positive pressure of the inert gas throughout.
Q5: My distillate is still impure. What other purification steps can I take?
A5: If the distillate contains impurities, consider a pre-distillation workup. Washing the crude this compound with a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities. Subsequently, washing with deionized water and drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation can improve the purity of the final product.
Q6: What type of distillation apparatus is best suited for this compound?
A6: A short-path distillation apparatus is highly recommended for thermally sensitive compounds. This setup minimizes the distance the vapor has to travel, reducing the time the compound spends at elevated temperatures and decreasing the likelihood of decomposition.
Q7: How can I monitor the purity of my distilled this compound and detect any decomposition?
A7: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective analytical techniques for assessing the purity of your product. These methods can separate the desired compound from potential impurities and decomposition products, allowing for accurate quantification.
Data Presentation
Table 1: Recommended Distillation Parameters for Thermally Sensitive Aminophenols
| Parameter | Recommended Condition | Rationale |
| Distillation Type | Vacuum Distillation | Lowers the boiling point to prevent thermal decomposition. |
| Vacuum Level | < 5 mmHg (start high and adjust) | Significantly reduces the required distillation temperature. |
| Heating Method | Oil bath or heating mantle with magnetic stirring | Provides even and controlled heating to prevent localized overheating. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the amino and phenol functional groups. |
| Additives | Antioxidant (e.g., BHT, ~0.05 wt%) | Inhibits free-radical mediated decomposition pathways. |
| Apparatus | Short-path distillation head | Reduces the travel distance and time for the vapor, minimizing decomposition. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Drying agent (e.g., calcium chloride for drying tube)
-
Inert gas (Nitrogen or Argon)
-
Vacuum pump
-
Short-path distillation apparatus
-
Heating mantle with stirrer
-
Thermometer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask.
-
-
Sample Preparation:
-
If necessary, perform a pre-distillation workup as described in Q5 of the Troubleshooting Guide.
-
Ensure the crude this compound is completely dry by treating it with a suitable drying agent and filtering.
-
Add the dry, crude this compound and a small amount of BHT (approximately 0.05% by weight) to the distillation flask.
-
-
Inerting the System:
-
Connect the apparatus to an inert gas line.
-
Purge the system with the inert gas for 10-15 minutes to displace any air.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually apply the vacuum. The pressure should be as low as achievable with your system.
-
Once a stable vacuum is reached, begin to heat the distillation flask gently using a heating mantle.
-
Monitor the temperature of the vapor. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.
-
Collect the distillate in the receiving flask. It is advisable to collect fractions, discarding the initial and final fractions which may contain impurities.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing the inert gas.
-
Disassemble the apparatus and store the purified this compound under an inert atmosphere in a cool, dark place.
-
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of 3-Amino-2,6-dimethylphenol and Other Leading Hair Dye Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative study of 3-Amino-2,6-dimethylphenol against other prominent hair dye precursors, namely p-phenylenediamine (PPD), toluene-2,5-diamine (PTD), and p-aminophenol (PAP). The comparison focuses on dyeing performance, safety profiles, and the experimental methodologies used for their evaluation.
Executive Summary
The selection of a primary intermediate in oxidative hair dye formulations is a critical determinant of the final color, its longevity, and the overall safety of the product. While p-phenylenediamine (PPD) has historically been the benchmark for achieving dark, permanent shades, concerns over its sensitization potential have driven the exploration of alternatives. This guide provides a comparative overview of this compound, a newer entrant, against the well-established precursors PPD, its less sensitizing analogue toluene-2,5-diamine (PTD), and the red-to-brown color contributor, p-aminophenol (PAP). The data presented herein is a synthesis of publicly available information from regulatory assessments and scientific literature. It is important to note that direct, head-to-head quantitative performance data across all precursors in a single study is limited.
Comparative Overview of Hair Dye Precursors
The following tables summarize the key characteristics, performance attributes, and safety profiles of this compound, PPD, PTD, and PAP.
Table 1: General and Performance Characteristics
| Feature | This compound | p-Phenylenediamine (PPD) | Toluene-2,5-diamine (PTD) | p-Aminophenol (PAP) |
| Chemical Formula | C₈H₁₁NO | C₆H₈N₂ | C₇H₁₀N₂ | C₆H₇NO |
| Molecular Weight | 137.18 g/mol | 108.14 g/mol | 122.17 g/mol | 109.13 g/mol |
| Role in Dyeing | Oxidative Dye Precursor | Oxidative Dye Precursor | Oxidative Dye Precursor | Oxidative Dye Precursor |
| Typical On-Head Concentration | Up to 2.0%[1][2][3] | Up to 2.0%[1][4][5] | Up to 4.0% (as free base)[6] | Up to 0.9% (after mixing)[7] |
| Color Contribution | Dependent on coupler used | Primarily dark brown to black shades[8] | Warmer, more natural tones than PPD[5] | Primarily reddish-brown to brown shades[8] |
| Wash Fastness | Data not publicly available | Generally high[8] | Data not publicly available | Data not publicly available |
| Light Fastness | Data not publicly available | Generally stable | Data not publicly available | Data not publicly available |
Table 2: Safety and Toxicological Profile
| Feature | This compound | p-Phenylenediamine (PPD) | Toluene-2,5-diamine (PTD) | p-Aminophenol (PAP) |
| Skin Sensitization Potential | Potential cannot be excluded[1][3] | Extreme sensitizer[1][4] | Strong sensitizer[9] | Sensitizer[7] |
| Genotoxicity (in vitro) | Not mutagenic in Ames test | Mutagenic in some in vitro assays[5] | Mutagenic in bacteria and some mammalian cell tests[10] | Mutagenic potential in some in vitro tests, considered not relevant for hair dye use by CIR[11] |
| Carcinogenicity | No carcinogenicity concern identified by SCCS | Unlikely to pose a carcinogenic risk in hair dyes[12] | Hair dyes with PTD not carcinogenic upon dermal exposure[10] | Hair dye products with PAP not carcinogenic upon topical application[11] |
| Regulatory Body Opinion (EU SCCS) | Safe for use up to 2.0% on-head[1][3] | Safe for use up to 2.0% on-head[1][12] | Safe for use up to 4.0% on-head (as free base)[6][9] | Safe for use as a hair dye ingredient[7][11] |
Experimental Protocols
Detailed methodologies are essential for the objective comparison of hair dye precursor efficacy and safety. The following are standard experimental protocols used in their evaluation.
Performance Evaluation
1. Evaluation of Dyeing Efficacy and Color Stability (Wash and Light Fastness)
This protocol assesses the initial color intensity and the durability of the color after repeated washing cycles and exposure to light.
-
Materials:
-
Swatches of virgin human hair
-
Dye formulations containing the precursors to be tested (e.g., this compound, PPD, PTD, PAP) with a standard coupler and developer (hydrogen peroxide)
-
Standard shampoo solution (e.g., 10% sodium lauryl sulfate)
-
Colorimeter (CIELAB Lab* system)
-
Controlled temperature water bath
-
UV irradiation chamber
-
-
Procedure:
-
Baseline Measurement: Measure the Lab* values of the virgin hair swatches.
-
Dyeing: Prepare the dye formulations according to standard practice, typically mixing the precursor-containing component with the developer in a 1:1 ratio. Apply the formulations to the hair swatches and incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Rinsing and Drying: Thoroughly rinse the dyed swatches with water and allow them to air dry.
-
Initial Color Measurement: Measure the Lab* values of the dyed hair swatches. The change in color (ΔE*) from the baseline indicates the initial dyeing efficacy.
-
Wash Fastness Test: Subject the dyed swatches to a series of standardized washing cycles. After each cycle (or a set number of cycles), rinse, dry, and measure the Lab* values. The change in color over the washing cycles indicates the wash fastness.
-
Light Fastness Test: Expose a separate set of dyed swatches to a controlled dose of UV radiation in a light stability chamber. Measure the Lab* values at set intervals to determine the color change due to light exposure.
-
Safety Evaluation
1. Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test substance dissolved in a suitable solvent
-
S9 fraction (for metabolic activation)
-
Minimal glucose agar plates
-
Top agar
-
-
Procedure:
-
Prepare a mixture of the bacterial strain, the test substance at various concentrations (with and without S9 fraction), and molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
2. In Vitro Micronucleus Assay
This assay detects genotoxic damage by identifying the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Materials:
-
Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, L5178Y)
-
Test substance
-
Cytochalasin B (to block cytokinesis and produce binucleated cells)
-
Culture medium and supplements
-
Microscope slides and staining reagents (e.g., Giemsa)
-
-
Procedure:
-
Treat the cell cultures with various concentrations of the test substance, along with positive and negative controls.
-
Add Cytochalasin B to the cultures to allow for nuclear division without cell division, resulting in binucleated cells.
-
Harvest the cells, fix them, and stain them on microscope slides.
-
Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells) under a microscope.
-
A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates clastogenic or aneugenic potential.
-
3. Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizers by measuring the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.
-
Materials:
-
Female CBA/J mice
-
Test substance in a suitable vehicle
-
Positive and negative control substances
-
Radioactive marker (e.g., ³H-methyl thymidine) or a non-radioactive alternative
-
Scintillation counter or other appropriate measuring device
-
-
Procedure:
-
Apply the test substance at different concentrations to the dorsal surface of each mouse's ears for three consecutive days.
-
On day five, inject the mice with the radioactive marker, which will be incorporated into the DNA of proliferating lymphocytes.
-
After a few hours, humanely euthanize the mice and excise the auricular lymph nodes.
-
Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the radioactive marker.
-
Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive response, indicating sensitization potential.
-
Signaling Pathways and Experimental Workflows
Oxidative Hair Dyeing Process
The fundamental process of permanent hair dyeing involves a series of chemical reactions within the hair shaft. This workflow illustrates the key steps.
Adverse Outcome Pathway (AOP) for Skin Sensitization
Chemical-induced skin sensitization follows a well-defined sequence of events, from the initial molecular interaction to the resulting allergic contact dermatitis. This AOP provides a framework for understanding and testing for this adverse effect.
Conclusion
The selection of a hair dye precursor involves a trade-off between performance, particularly color intensity and longevity, and safety, with skin sensitization being a primary concern. While PPD remains a highly effective precursor for dark shades, its strong sensitization potential has led to the development and use of alternatives like PTD, which offers a better safety profile with slightly different color characteristics. p-Aminophenol provides a distinct color palette, contributing to reddish and brownish tones.
This compound is a more recent addition to the formulator's palette. The European SCCS has deemed it safe for use at specified concentrations, though its sensitization potential cannot be entirely ruled out. The lack of publicly available, direct comparative performance data against established precursors like PPD, PTD, and PAP highlights a significant knowledge gap. Further research employing standardized protocols for colorimetry, wash fastness, and light fastness is necessary to fully characterize its performance profile and position it effectively within the spectrum of available hair dye precursors. This guide provides the foundational information and experimental frameworks to support such research endeavors.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Revision of the opinion on this compound (A162) - Public Health [health.ec.europa.eu]
- 4. ec.europa.eu [ec.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. cosmeticsinfo.org [cosmeticsinfo.org]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. cir-safety.org [cir-safety.org]
performance evaluation of azo dyes derived from 3-Amino-2,6-dimethylphenol.
A comprehensive analysis of azo dyes derived from aminophenol derivatives, providing researchers, scientists, and drug development professionals with comparative performance data and detailed experimental protocols.
This guide offers a comparative performance evaluation of azo dyes, with a particular focus on derivatives of aminophenols. Due to a lack of specific published data on azo dyes derived from 3-Amino-2,6-dimethylphenol, this report provides a thorough comparison with closely related and widely studied alternatives, primarily those derived from 3-aminophenol and p-aminophenol. This comparative approach allows for an objective assessment of key performance indicators and highlights potential research opportunities in the synthesis and characterization of novel azo dyes based on the this compound scaffold.
Synthesis and General Characterization
Azo dyes are typically synthesized via a two-step diazotization and coupling reaction. The general workflow for this process is outlined below.
Caption: General workflow for the synthesis and characterization of azo dyes.
Experimental Protocols
1.1.1. General Synthesis of Azo Dyes
The synthesis of azo dyes from aromatic amines generally follows a well-established two-step process:
-
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium, such as hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[1]
-
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component (in this case, an aminophenol derivative like this compound or its analogs) dissolved in a suitable solvent, often under alkaline or slightly acidic conditions. The reaction mixture is typically stirred for several hours at low temperature to facilitate the electrophilic aromatic substitution reaction, leading to the formation of the azo dye.
-
Isolation and Purification: The synthesized dye is then isolated by filtration, washed with water to remove any unreacted starting materials and salts, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).
1.1.2. Characterization Techniques
The structural and physical properties of the synthesized azo dyes are confirmed using a variety of analytical techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching of the azo group (typically appearing in the region of 1400-1500 cm⁻¹), O-H stretching for the phenolic group, and N-H stretching for the amino group.
-
UV-Visible (UV-Vis) Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., DMF or ethanol), which is indicative of its color, and to calculate the molar extinction coefficient (ε).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability of the dye by measuring its weight loss as a function of temperature and to determine its melting point and any phase transitions.[2][3]
Comparative Performance Data
The following tables summarize the performance data for azo dyes derived from aminophenol analogs. Data for azo dyes derived from this compound is not available in the reviewed literature and represents a key area for future investigation.
Spectroscopic Properties
The color of an azo dye is determined by its absorption in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is a key parameter in characterizing these dyes.
| Coupling Component | Diazo Component | Solvent | λmax (nm) | **Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) ** | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 3-Aminophenol | Various substituted anilines | DMF | 410 - 450 | Data not available | |
| p-Aminophenol | Various substituted anilines | Ethanol | 420 - 480 | Data not available | [4][5] |
| Aniline | p-Nitroaniline | Ethanol | ~470 | Data not available | [6] |
Thermal Stability
The thermal stability of a dye is crucial for its application in processes that involve high temperatures, such as textile dyeing. TGA is used to determine the decomposition temperature of the dyes.
| Coupling Component | Decomposition Onset Temperature (°C) | Reference |
| This compound | Data not available | |
| General Azo Dyes | 200 - 350 | [3][7] |
| Azo dye from o-tolidine | 290 | [2] |
Dyeing Performance and Fastness Properties
The performance of a dye is ultimately assessed by its ability to impart color to a substrate and the durability of that color. Fastness properties are graded on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.
| Coupling Component | Substrate | Light Fastness | Wash Fastness | Rubbing Fastness | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 3-Aminophenol (Schiff base derivative) | Polyester | 3-4 | 4 | 4 | |
| p-Aminophenol | Polyester | 3-4 | 4-5 | 4 | [4][5] |
| p-Aminophenol | Nylon 6 | 3 | 4-5 | 4 | [4][5] |
| Heterocyclic Azo Dyes | Nylon, Polyester | 4-6 | 4-5 | 4-5 | [8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in the performance evaluation of azo dyes.
Caption: Workflow for the dyeing process and subsequent fastness testing of azo dyes.
Detailed Experimental Protocols for Performance Evaluation
3.1.1. Dyeing of Textile Fibers
A general procedure for dyeing polyester or nylon fabrics with disperse azo dyes is as follows:
-
Dye Bath Preparation: A dye bath is prepared containing the azo dye (typically 1-2% on weight of fabric), a dispersing agent, and water. The pH of the bath is adjusted as required, often to be slightly acidic.
-
Dyeing Process: The textile fabric is introduced into the dye bath, and the temperature is gradually raised to the dyeing temperature (e.g., 130°C for polyester) and held for a specific duration (e.g., 60 minutes) to allow for dye uptake and fixation.
-
After-treatment: After dyeing, the fabric is rinsed with water, often treated with a reducing agent (e.g., sodium hydrosulfite) to remove unfixed dye from the surface, and then washed and dried.[9]
3.1.2. Fastness Tests
-
Light Fastness: The dyed fabric is exposed to a standardized artificial light source that mimics natural sunlight for a specified period. The change in color is then assessed by comparing the exposed sample to an unexposed sample using a standard grey scale.
-
Wash Fastness: A sample of the dyed fabric is agitated in a soap or detergent solution under specified conditions of temperature and time. The change in color of the sample and the staining of an adjacent undyed fabric are evaluated using grey scales.
-
Rubbing Fastness (Crocking): The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure for a set number of cycles. The amount of color transferred to the white cloth is then assessed using a grey scale for staining.
Conclusion and Future Outlook
This guide provides a comparative overview of the performance of azo dyes derived from aminophenol analogs, based on available scientific literature. While specific data for azo dyes derived from this compound is currently unavailable, the presented data for related compounds offers valuable benchmarks for researchers. The methyl substituents on the aromatic ring of this compound are expected to influence the electronic properties and steric hindrance of the resulting azo dyes, which could, in turn, affect their color, stability, and fastness properties.
The lack of published research on azo dyes from this compound highlights a significant opportunity for further investigation. The synthesis and comprehensive performance evaluation of this class of dyes could lead to the development of novel colorants with potentially enhanced properties for various applications, including textiles, imaging, and advanced materials. Future work should focus on synthesizing a series of azo dyes from this compound with various diazo components and systematically evaluating their spectroscopic, thermal, and fastness properties to fill the existing knowledge gap.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrp.org [ijsrp.org]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Synthesis and characterization of new azo amino compounds and study of impact of aliphatic chain length on liquid crystalline behavior [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijorarjournal.com [ijorarjournal.com]
A Comparative Guide to HPLC and GC Methods for the Analysis of 3-Amino-2,6-dimethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-Amino-2,6-dimethylphenol. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents a comparative summary of method performance, and illustrates the cross-validation workflow to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound (CAS: 6994-64-5, Molecular Formula: C₈H₁₁NO) is an organic compound featuring an amino group and two methyl groups on a phenol ring.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and dyes and is also used in cosmetic formulations.[1][2] Accurate and robust analytical methods are essential for its quantification in raw materials, reaction monitoring, and finished products to ensure purity and consistency.
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of organic molecules. However, they operate on different principles, making one method potentially more suitable than the other depending on the specific analytical requirements such as sample matrix, required sensitivity, and desired throughput.[3][4] A cross-validation of these methods provides a high degree of certainty in the reliability and accuracy of the analytical data.[5][6]
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.[7] The following reverse-phase HPLC (RP-HPLC) method can be employed for its direct analysis.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[8]
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm[9]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method with Derivatization
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar amino and hydroxyl groups, which can cause poor peak shape and thermal degradation.[7][10] A derivatization step is necessary to increase its volatility and thermal stability.[11] Silylation is a common derivatization technique for this purpose.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Data acquisition and processing software
Derivatization Procedure (Silylation):
-
Accurately weigh or pipette a known amount of the sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70-80 °C for 30-60 minutes.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature (FID): 300 °C
Data Presentation: Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of aminophenols. These values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC Method | GC Method (with Derivatization) | Comments |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods provide high accuracy for the quantification of the analyte. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC generally offers slightly better precision due to the absence of a derivatization step. |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | GC-FID/MS can offer higher sensitivity, making it suitable for trace analysis. |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~30 ng/mL | Consistent with the higher sensitivity of the GC method. |
| Sample Preparation | Simple dissolution and filtration | Multi-step: drying, derivatization, heating | HPLC has a significantly simpler and faster sample preparation workflow. |
| Analysis Time | 10 - 20 minutes per sample | 15 - 25 minutes per sample | Runtimes are comparable, but sample preparation adds considerable time to the GC workflow. |
| Throughput | Higher | Lower | The simpler sample preparation of HPLC allows for higher sample throughput. |
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent and reliable results.[12] This process is essential in regulated environments to allow for the interchangeability of methods.
The logical flow for cross-validating the HPLC and GC methods begins with the independent development and validation of each method to establish its individual performance characteristics. Following this, a set of identical, representative samples are analyzed using both validated methods. The results are then compared and subjected to statistical analysis to determine if there are any significant differences between the two methods. If the statistical analysis shows that the results are equivalent within predefined acceptance criteria, the methods can be considered cross-validated and interchangeable.
Conclusion
Both HPLC and GC are suitable techniques for the quantitative analysis of this compound.
-
HPLC is the more straightforward method, offering simpler sample preparation, higher throughput, and excellent precision, making it ideal for routine quality control applications.
-
GC , while requiring a more complex and time-consuming derivatization step, can provide superior sensitivity (lower LOD and LOQ), which is advantageous for trace impurity analysis or pharmacokinetic studies where low concentrations are expected.
The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, sample throughput, and the availability of instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure the reliability and interchangeability of the chosen analytical methods in a regulated drug development environment.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. mdpi.com [mdpi.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
Comparative Assessment of Colorfastness for Aminophenol-Derived Azo Dyes: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the colorfastness properties of azo dyes synthesized from aminophenol derivatives. The objective is to offer a benchmark for performance and to highlight the methodologies required for the systematic evaluation of new dye structures. This information is intended for researchers, scientists, and professionals in the fields of dye chemistry and materials science.
Introduction
Azo dyes are a significant class of colorants used across various industries, including textiles, printing, and coatings. Their performance is critically dependent on their colorfastness, which describes the resistance of the color to fading or running under various conditions such as washing, exposure to light, and rubbing. While a vast number of azo dyes have been synthesized, a systematic comparison of their performance based on the starting materials is often lacking in readily available literature. This guide focuses on dyes derived from aminophenols, providing a comparative look at their colorfastness properties based on published experimental data. Due to a lack of specific data on dyes synthesized from 3-Amino-2,6-dimethylphenol, this guide uses data from closely related aminophenol-derived dyes to establish a performance benchmark.
Experimental Protocols
The assessment of colorfastness is conducted through standardized experimental procedures. The most common tests evaluate the dye's resistance to washing, light, and rubbing.
1. Washing Fastness: This test determines the resistance of the dye to desorption and fading during laundering. A common method involves agitating a dyed fabric sample with a multifiber strip (containing different types of fibers) in a soap or detergent solution under specified conditions of temperature and time. The change in color of the dyed sample and the degree of staining on the multifiber strip are then assessed using a standardized Grey Scale. The ratings range from 1 (poor) to 5 (excellent).
2. Light Fastness: This test measures the resistance of the dye to fading upon exposure to light. Samples of the dyed fabric are exposed to a controlled artificial light source that simulates natural sunlight for a specified period. The degree of fading is then evaluated by comparing the exposed sample to an unexposed sample using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).
3. Rubbing Fastness (Crocking): This test assesses the transfer of color from the dyed fabric to another surface by rubbing. A dry and a wet piece of standard white cotton cloth are rubbed against the dyed fabric sample under controlled pressure using a crockmeter. The amount of color transferred to the white cloths is then assessed using the Grey Scale for Staining, with ratings from 1 (heavy staining) to 5 (no staining).[1][2]
Comparative Performance of Aminophenol-Derived Azo Dyes
The following tables summarize the colorfastness properties of various azo dyes synthesized from different aminophenol derivatives, as reported in scientific literature. This data serves as a valuable reference for anticipating the performance of new dye structures.
Table 1: Colorfastness Properties of Disperse Azo Dyes Derived from 3-Aminophenol
| Diazo Component | Shade on Polyester | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) |
| 4-Nitroaniline | Yellow | 4 | 4-5 |
| 2-Chloro-4-nitroaniline | Reddish Brown | 5 | 5 |
| 2,4-Dinitroaniline | Brown | 4-5 | 4 |
| 4-Amino-3-nitrotoluene | Yellowish Brown | 4 | 4-5 |
Data sourced from studies on disperse azo dyes synthesized from a Schiff base of ninhydrin and 3-aminophenol.
Table 2: Colorfastness Properties of Dis-Azo Dyes Derived from p-Aminophenol on PET Fabric
| Coupling Component | Shade on PET | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Perspiration Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
| Salicylic acid | Yellow | 5 | 4 | 4 | 4 |
| Phenol | Brown | 5 | 4 | 4 | 4 |
| Resorcinol | Dark Brown | 5 | 4 | 4 | 4 |
| N,N-dimethylaniline | Reddish Brown | 5 | 4 | 4 | 4 |
Data sourced from a study on the preparation and fastness properties of dis-azo dyes derived from p-aminophenol.[3][4][5]
Experimental Workflow and Logical Relationships
The process of synthesizing, applying, and testing new dyes follows a structured workflow. The diagram below illustrates the key stages involved in this process.
Caption: Experimental workflow for synthesis, application, and assessment of new dyes.
Signaling Pathway for Dye-Fiber Interaction and Fading
The interaction of a dye with a textile fiber and the subsequent fading process can be visualized as a simplified signaling pathway. The initial binding of the dye to the fiber is crucial for good fastness properties, while external factors can lead to the degradation of the dye molecule and color loss.
Caption: Simplified pathway of dye-fiber interaction and mechanisms of color fading.
Conclusion and Future Outlook
The provided data for azo dyes derived from 3-aminophenol and p-aminophenol indicate that good to excellent wash fastness can be achieved, while light fastness varies from moderate to good depending on the specific chemical structure. These findings underscore the importance of the molecular design of dyes in achieving desired performance characteristics.
To enable a direct and meaningful assessment of dyes synthesized from this compound, it is imperative that future research includes comprehensive colorfastness testing according to standardized protocols. The generation of such data will not only allow for a direct comparison with the benchmarks presented in this guide but will also contribute to a deeper understanding of the structure-property relationships in this class of dyes. This will ultimately facilitate the rational design of novel colorants with superior performance for advanced applications.
References
comparing the efficacy of different derivatization agents for 3-Amino-2,6-dimethylphenol
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Amino-2,6-dimethylphenol, derivatization is a critical step to enhance analyte volatility, thermal stability, and detectability, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC) applications. This guide provides an objective comparison of common derivatization agents for the phenolic hydroxyl and primary amino functional groups present in this compound, supported by experimental data from related compounds.
Introduction to Derivatization for this compound
This compound possesses both a polar phenolic hydroxyl group and a primary amino group. These functional groups can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, especially in GC analysis. Derivatization chemically modifies these functional groups to create a more stable and readily detectable compound. The choice of derivatization agent depends on the analytical technique (GC-MS or HPLC), the desired sensitivity, and the potential for side reactions.
Comparison of Derivatization Agents for GC-MS Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound. The most common approaches are acylation and silylation.
| Derivatization Agent | Target Functional Group(s) | Key Advantages | Key Disadvantages | Typical Limit of Detection (LOD) |
| Acetic Anhydride followed by Trifluoroacetic Anhydride (TFAA) | Amino and Hydroxyl | Forms stable derivatives, enhances electron capture detection (with TFAA). | Two-step process, potential for incomplete derivatization. | Low ng/L to pg/L range with ECD. |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino and Hydroxyl | One-step reaction, forms stable TBDMS derivatives, less moisture sensitive than other silylating agents. | Higher molecular weight derivatives may lead to longer retention times. | pg/L range with MS detection. |
Experimental Protocols for GC-MS Derivatization
1. Two-Step Acylation with Acetic Anhydride and TFAA (Adapted from aminophenol analysis)
This protocol is adapted from methods used for the analysis of aminophenols in aqueous solutions.
-
Acetylation: To 1 mL of an aqueous sample containing this compound, add 100 µL of acetic anhydride. Vortex for 1 minute.
-
Extraction: Extract the acetylated derivative with 500 µL of methylene chloride by vortexing for 2 minutes. Centrifuge to separate the phases.
-
Trifluoroacetylation: Transfer the organic (bottom) layer to a clean vial and add 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the sample to room temperature. Inject 1 µL of the final solution into the GC-MS.
2. Silylation with MTBSTFA
This protocol is based on general silylation procedures for compounds with active hydrogens.
-
Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the sample to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
Diagram of GC-MS Derivatization Workflow
Inter-Laboratory Comparison of 3-Amino-2,6-dimethylphenol Quantification: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of 3-Amino-2,6-dimethylphenol, a compound used as an intermediate in organic synthesis and found in cosmetic products such as hair dyes.[1][2][3] The following sections detail a hypothetical inter-laboratory study designed to assess the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of this analyte.
Hypothetical Inter-Laboratory Study Design
An inter-laboratory study was conceived to evaluate the robustness and reliability of three distinct analytical methods for the quantification of this compound. The study involved three independent, fictional laboratories (Lab A, Lab B, and Lab C) analyzing a set of standardized samples. The objective was to establish a reliable method for quality control and research purposes.
Sample Preparation:
A stock solution of this compound was prepared in methanol. Two sample matrices were chosen for this study: a simple solution in methanol to represent a pure substance analysis and a spiked hair dye formulation to simulate a real-world application. The hair dye base was prepared without the target analyte and subsequently spiked at three different concentration levels (Low, Medium, High).
Analytical Methods:
Each laboratory was tasked with quantifying this compound in the provided samples using the following three methods:
-
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
-
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The performance of each method was evaluated based on linearity, accuracy, precision (repeatability and reproducibility), Limit of Detection (LOD), and Limit of Quantification (LOQ).
Experimental Workflow Diagram
Caption: Experimental workflow for the inter-laboratory comparison study.
Quantitative Data Summary
The following tables summarize the hypothetical performance data from the three participating laboratories for each analytical method.
Table 1: Method Performance in Methanol Matrix
| Parameter | Method | Lab A | Lab B | Lab C | Average |
| Linearity (R²) | HPLC-UV | 0.9985 | 0.9991 | 0.9988 | 0.9988 |
| GC-MS | 0.9995 | 0.9992 | 0.9996 | 0.9994 | |
| LC-MS/MS | 0.9999 | 0.9998 | 0.9999 | 0.9999 | |
| Accuracy (%) | HPLC-UV | 98.5 | 99.1 | 98.9 | 98.8 |
| GC-MS | 99.2 | 98.8 | 99.5 | 99.2 | |
| LC-MS/MS | 100.5 | 100.2 | 100.8 | 100.5 | |
| Precision (RSD %) | HPLC-UV | 2.5 | 2.8 | 2.6 | 2.6 |
| GC-MS | 1.8 | 2.1 | 1.9 | 1.9 | |
| LC-MS/MS | 0.9 | 1.2 | 1.1 | 1.1 | |
| LOD (µg/mL) | HPLC-UV | 0.5 | 0.6 | 0.5 | 0.5 |
| GC-MS | 0.1 | 0.15 | 0.1 | 0.1 | |
| LC-MS/MS | 0.01 | 0.01 | 0.009 | 0.01 | |
| LOQ (µg/mL) | HPLC-UV | 1.5 | 1.8 | 1.5 | 1.6 |
| GC-MS | 0.3 | 0.45 | 0.3 | 0.35 | |
| LC-MS/MS | 0.03 | 0.03 | 0.027 | 0.029 |
Table 2: Method Performance in Hair Dye Matrix
| Parameter | Method | Lab A | Lab B | Lab C | Average |
| Linearity (R²) | HPLC-UV | 0.9972 | 0.9965 | 0.9970 | 0.9969 |
| GC-MS | 0.9981 | 0.9978 | 0.9985 | 0.9981 | |
| LC-MS/MS | 0.9995 | 0.9992 | 0.9996 | 0.9994 | |
| Accuracy (%) | HPLC-UV | 95.2 | 94.8 | 95.5 | 95.2 |
| GC-MS | 97.5 | 96.9 | 97.8 | 97.4 | |
| LC-MS/MS | 99.1 | 98.8 | 99.4 | 99.1 | |
| Precision (RSD %) | HPLC-UV | 4.2 | 4.8 | 4.5 | 4.5 |
| GC-MS | 3.1 | 3.5 | 3.3 | 3.3 | |
| LC-MS/MS | 1.5 | 1.8 | 1.6 | 1.6 | |
| LOD (µg/mL) | HPLC-UV | 1.0 | 1.2 | 1.1 | 1.1 |
| GC-MS | 0.25 | 0.3 | 0.25 | 0.27 | |
| LC-MS/MS | 0.02 | 0.025 | 0.02 | 0.022 | |
| LOQ (µg/mL) | HPLC-UV | 3.0 | 3.6 | 3.3 | 3.3 |
| GC-MS | 0.75 | 0.9 | 0.75 | 0.8 | |
| LC-MS/MS | 0.06 | 0.075 | 0.06 | 0.065 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples were diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization: The sample extract was evaporated to dryness and derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl derivative.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
MS Conditions: EI at 70 eV, scanning in Selected Ion Monitoring (SIM) mode. Quantifier and qualifier ions were selected based on the mass spectrum of the derivatized analyte.
LC-MS/MS Method
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions were optimized for this compound.
Potential Metabolic Pathway
While specific signaling pathways for this compound are not extensively documented, its metabolism is a key consideration for its use in consumer products. The following diagram illustrates a plausible metabolic pathway involving phase I and phase II enzymatic reactions that are common for phenolic compounds in biological systems.
Caption: Potential metabolic pathway of this compound.
Conclusion and Recommendations
Based on the hypothetical data, the LC-MS/MS method demonstrated superior performance across all evaluated parameters, including the highest sensitivity (lowest LOD and LOQ), best accuracy, and precision, especially in the complex hair dye matrix. The GC-MS method also provided reliable results with good sensitivity. The HPLC-UV method, while simpler and more accessible, showed lower sensitivity and was more susceptible to matrix effects, as indicated by the reduced accuracy and precision in the hair dye samples.
For routine quality control of raw materials where high sensitivity is not critical, HPLC-UV may be a cost-effective option. However, for trace-level quantification, analysis in complex matrices, and research applications requiring high accuracy and reliability, LC-MS/MS is the recommended method. The inter-laboratory comparison highlights the importance of method validation and selection based on the specific analytical requirements.
References
evaluation of the genotoxicity of 3-Amino-2,6-dimethylphenol compared to similar compounds
A comprehensive evaluation of the genotoxic potential of 3-Amino-2,6-dimethylphenol reveals a nuanced profile, with in vitro evidence of clastogenic and/or aneugenic effects that are not observed in vivo. This guide provides a comparative analysis of its genotoxicity against structurally similar compounds, supported by a review of key experimental data from bacterial reverse mutation assays, in vitro and in vivo micronucleus tests, and chromosomal aberration assays.
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of a compound is a critical step in safety assessment. This guide synthesizes available data to offer a clear comparison of this compound with related aminophenols and dimethylphenols, presenting quantitative findings in a structured format, detailing experimental methodologies, and illustrating the typical workflow for genotoxicity assessment.
Comparative Genotoxicity Data
The following table summarizes the genotoxicity data for this compound and a selection of structurally similar compounds. The results are derived from standard assays designed to detect gene mutations, chromosomal damage, and aneuploidy.
| Compound | Ames Test (Bacterial Reverse Mutation) | In Vitro Micronucleus Assay | In Vitro Chromosomal Aberration Assay | In Vivo Micronucleus Assay |
| This compound | Negative[1] | Positive (in human lymphocytes, without S9)[1] | Data not available | Negative (in mouse bone marrow)[1] |
| 2-Aminophenol | Suspected of causing genetic defects | Data not available | Data not available | Data not available |
| 4-Aminophenol | Negative | Data not available | Positive | Data not available |
| 2,3-Dimethylphenol | Data not available | Data not available | Data not available | Data not available |
| 2,4-Dimethylphenol | Negative | Data not available | Data not available | Data not available |
| 2,5-Dimethylphenol | Negative | Data not available | Data not available | Data not available |
| 2,6-Dimethylphenol | Data not available | Negative (in vivo, mouse)[2] | Positive (in rat bone marrow, with S9) | Negative[2] |
| 3,4-Dimethylphenol | Data not available | Data not available | Data not available | Data not available |
| 3,5-Dimethylphenol | Negative | Data not available | Data not available | Data not available |
| 4-Amino-2,6-dimethylphenol | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols represent standardized approaches widely accepted in regulatory toxicology.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that have been engineered to be unable to synthesize an essential amino acid (e.g., histidine or tryptophan).
-
Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both in the presence and absence of a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This simulates mammalian metabolism and allows for the detection of promutagens that become genotoxic only after metabolic conversion.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test compound, along with positive and negative (solvent) controls.
-
Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid. The plates are then incubated for 48-72 hours at 37°C.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the essential amino acid will grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects of a test substance in cultured mammalian cells.
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, TK6) are cultured.
-
Exposure: The cells are exposed to at least three concentrations of the test compound, along with negative and positive controls, for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system, and for a longer period (e.g., 1.5-2 normal cell cycles) in the absence of S9.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
In Vitro Chromosomal Aberration Assay
This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture and Exposure: Similar to the micronucleus assay, cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test compound with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in the metaphase stage of mitosis, when chromosomes are condensed and visible.
-
Harvesting and Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations, including chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-related increase in the percentage of cells with structural aberrations is considered a positive result.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a generalized workflow for genotoxicity assessment and a simplified signaling pathway that can be activated by genotoxic compounds.
A generalized workflow for the assessment of genotoxicity.
A simplified DNA damage response signaling pathway.
References
benchmarking the synthesis of 3-Amino-2,6-dimethylphenol against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 3-Amino-2,6-dimethylphenol, a key intermediate in pharmaceutical and chemical industries. We will explore an established multi-step synthesis commencing from 2,6-dimethylaniline and compare it against a modern, alternative approach involving a direct, metal-free amination of 2,6-dimethylphenol. This comparison is based on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Method 1: Established Synthesis via Nitration and Reduction of a Precursor
A traditional and well-documented approach to synthesizing substituted aminophenols involves the introduction of a nitro group followed by its reduction to an amine. However, the direct nitration of 2,6-dimethylphenol has been shown to predominantly yield the undesired 4-nitro isomer. Therefore, a more reliable, albeit multi-step, established method commences with a different starting material where the nitrogen functionality is already in place.
A plausible established route starts from 2,6-dimethylaniline, proceeds through diazotization to form a phenol, followed by nitration and subsequent reduction.
Experimental Protocol:
Step 1: Synthesis of 2,6-dimethylphenol from 2,6-dimethylaniline
-
2,6-dimethylaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid and water) and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
The diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid to hydrolyze the diazonium group to a hydroxyl group, yielding 2,6-dimethylphenol.
-
The product is isolated by steam distillation or solvent extraction, followed by purification.
Step 2: Nitration of 2,6-dimethylphenol
As established from multiple sources, direct nitration of 2,6-dimethylphenol overwhelmingly favors the formation of 4-nitro-2,6-dimethylphenol. Achieving meta-nitration to 3-nitro-2,6-dimethylphenol is challenging and not well-documented as a high-yield process, indicating a significant drawback of this proposed pathway.
Step 3: Reduction of 3-nitro-2,6-dimethylphenol
-
Assuming the successful synthesis of 3-nitro-2,6-dimethylphenol, it is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal in acidic media (e.g., tin or iron in HCl), is introduced.
-
The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The crude product is then purified by crystallization or chromatography to yield this compound.
Method 2: Alternative Synthesis via Direct Metal-Free Amination
A more contemporary and potentially more efficient alternative involves the direct amination of 2,6-dimethylphenol. This approach avoids the challenges of regioselective nitration and the use of harsh reducing agents.
Experimental Protocol:
-
To a reaction vessel, add 2,6-dimethylphenol, an aminating reagent (e.g., an O-aryl-N-arylhydroxylamine derivative), and a suitable solvent (e.g., a high-boiling point ether or a polar aprotic solvent).
-
The reaction mixture is heated to an elevated temperature (typically >100 °C) under an inert atmosphere.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup to remove any inorganic byproducts.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Performance Comparison
| Parameter | Method 1: Established Synthesis (Nitration & Reduction) | Method 2: Alternative Synthesis (Direct Amination) |
| Starting Material | 2,6-dimethylaniline | 2,6-dimethylphenol |
| Number of Steps | Multiple (3+ steps) | Single step |
| Key Reagents | Sodium nitrite, sulfuric acid, nitrating agent, reducing agent (e.g., H₂/Pd/C) | Aminating reagent, base |
| Yield | Variable and potentially low due to challenges in meta-nitration | Moderate to high (reported yields for similar systems are often >70%) |
| Purity | Requires purification at multiple stages | Requires final purification |
| Reaction Conditions | Low temperatures for diazotization, harsh acidic conditions for hydrolysis and nitration | Elevated temperatures |
| Atom Economy | Lower due to multiple steps and use of stoichiometric reagents | Higher, more direct route |
| Safety & Environmental | Involves potentially unstable diazonium salts and hazardous nitrating/reducing agents | Avoids highly toxic and explosive intermediates |
Synthesis Pathway Diagrams
Established Synthesis Pathway
A Comparative Analysis of the Stability of Different Salts of 3-Amino-2,6-dimethylphenol: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form is a critical step in drug development, profoundly influencing the physicochemical properties and, consequently, the stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API). This guide provides a comparative framework for analyzing the stability of different salts of 3-Amino-2,6-dimethylphenol, a versatile intermediate in organic synthesis. Due to the lack of publicly available direct comparative stability data for the salts of this specific compound, this document outlines the theoretical principles, methodologies for salt preparation, and a comprehensive experimental protocol for a comparative stability assessment.
Theoretical Framework for Salt Stability
The stability of a pharmaceutical salt is intrinsically linked to the properties of both the API and the chosen counter-ion. Key factors influencing salt stability include:
-
Hygroscopicity: The tendency of a salt to absorb atmospheric moisture can significantly impact its stability. Water can act as a plasticizer, increasing molecular mobility and promoting degradation reactions, or it can directly participate in hydrolysis.
-
Solubility and pH of Saturated Solution: The pH of a saturated solution of the salt can influence its degradation pathway, particularly for pH-sensitive compounds. The interplay between solubility and pH is a critical determinant of stability in the solid state, especially in the presence of moisture.
-
Crystal Lattice Energy: A higher crystal lattice energy generally corresponds to a more stable crystal structure, which can offer greater protection against chemical degradation.
This guide will focus on a comparative analysis of three common pharmaceutical salts: hydrochloride (HCl), sulfate (H₂SO₄), and phosphate (H₃PO₄).
Methodologies for Salt Preparation
The following are general protocols for the synthesis of the hydrochloride, sulfate, and phosphate salts of this compound.
a) Synthesis of this compound Hydrochloride:
-
Dissolve this compound in a suitable organic solvent such as isopropanol or ethyl acetate.
-
Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent) to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.
b) Synthesis of this compound Sulfate:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol).
-
Add a stoichiometric amount of sulfuric acid dropwise to the solution with continuous stirring.
-
The sulfate salt will precipitate upon formation.
-
Isolate the salt by filtration, wash with the solvent, and dry thoroughly under vacuum.
c) Synthesis of this compound Phosphate:
-
Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Slowly add a stoichiometric amount of phosphoric acid to the solution while stirring.
-
The phosphate salt will precipitate from the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
Caption: Logical relationship of salt formation.
Experimental Protocols for Comparative Stability Analysis
A forced degradation study is essential to evaluate and compare the intrinsic stability of the different salt forms.[1][2] The following protocols are based on International Council for Harmonisation (ICH) guidelines.
a) Analytical Methodology:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate and quantify the parent compound and its degradation products.
b) Forced Degradation Conditions:
Samples of the hydrochloride, sulfate, and phosphate salts of this compound should be subjected to the following stress conditions:
-
Hydrolytic Degradation:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral: Water at 60°C for 24 hours.
-
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Expose the solid samples to dry heat at 80°C for 48 hours.
c) Sample Analysis:
After exposure to the stress conditions, the samples should be diluted with an appropriate mobile phase and analyzed by the validated HPLC method. The percentage degradation and the formation of any degradation products should be recorded.
Caption: Experimental workflow for comparative stability analysis.
Data Presentation: A Hypothetical Comparison
The following table illustrates how the quantitative data from the forced degradation studies could be summarized for a clear comparison. The values presented are hypothetical and serve as an example.
| Stress Condition | Parameter | Hydrochloride Salt | Sulfate Salt | Phosphate Salt |
| Acid Hydrolysis | % Degradation | 5.2 | 4.8 | 4.5 |
| # of Degradants | 2 | 2 | 1 | |
| Base Hydrolysis | % Degradation | 12.5 | 10.8 | 9.5 |
| # of Degradants | 3 | 3 | 2 | |
| Oxidation | % Degradation | 8.1 | 7.5 | 6.9 |
| # of Degradants | 2 | 2 | 2 | |
| Photolysis | % Degradation | 2.3 | 2.1 | 1.8 |
| # of Degradants | 1 | 1 | 1 | |
| Thermal | % Degradation | 3.5 | 3.2 | 2.9 |
| # of Degradants | 1 | 1 | 1 | |
| Overall Stability Rank | 3 | 2 | 1 |
In this hypothetical scenario, the phosphate salt exhibits the highest stability across all stress conditions, followed by the sulfate and then the hydrochloride salt.
Conclusion
While direct experimental data for the comparative stability of this compound salts is not currently available in the public domain, this guide provides a robust framework for conducting such an analysis. By systematically preparing the hydrochloride, sulfate, and phosphate salts and subjecting them to rigorous forced degradation studies, researchers can generate the necessary data to make an informed decision on the optimal salt form for their specific application. The principles and methodologies outlined herein are fundamental to the process of salt selection in modern drug development and can be adapted to other APIs.
References
Assessing the Environmental Footprint: A Comparative Guide to 3-Amino-2,6-dimethylphenol and Other Industrial Amines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental impact of 3-Amino-2,6-dimethylphenol against common industrial amines, supported by experimental data and standardized protocols.
The selection of chemical reagents in industrial processes, particularly in drug development and manufacturing, carries a significant responsibility that extends beyond immediate efficacy and cost. The environmental fate of these compounds is a critical consideration for sustainable practices and regulatory compliance. This guide provides a comparative environmental impact assessment of this compound against other widely used industrial amines: Aniline, 4,4'-Methylenedianiline, Monoethanolamine, and Diethanolamine. The comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential.
Comparative Environmental Impact Data
The following table summarizes the available experimental and predicted data for the selected amines. It is important to note that experimental data for this compound is limited; therefore, values have been estimated using validated quantitative structure-activity relationship (QSAR) models from the US EPA's EPI Suite™.
| Parameter | This compound | Aniline | 4,4'-Methylenedianiline | Monoethanolamine | Diethanolamine |
| Biodegradability | |||||
| Ready Biodegradability (OECD 301) | Not readily biodegradable (Predicted) | Readily biodegradable | Not readily biodegradable[1] | Readily biodegradable | Readily biodegradable[2] |
| Aquatic Toxicity | |||||
| Fish (96h LC50) | 10-100 mg/L (Predicted) | 2.2 - 187 mg/L[3] | 32 mg/L (Oryzias latipes)[4] | >100 mg/L | 100-1000 mg/L |
| Daphnia (48h EC50) | 1-10 mg/L (Predicted) | 0.08 - 112 mg/L[3] | 2.3 mg/L (Moina macrocopa)[4] | >100 mg/L | 55 mg/L[5] |
| Algae (72h EC50) | 1-10 mg/L (Predicted) | 1.9 - 154 mg/L[3] | 11 mg/L (Scenedesmus subspicatus)[4] | 1-10 mg/L | 2.2 mg/L[5] |
| Bioaccumulation | |||||
| Log Kow | 1.6 (Predicted) | 0.9[3] | 1.59[4] | -1.91 | -2.46[6] |
| Bioconcentration Factor (BCF) | Low potential (Predicted) | <10[7] | 3.0 - 14[8] | Low potential | Low potential[9] |
Experimental Protocols
The data presented in this guide is ideally generated following standardized and internationally recognized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable, reproducible, and comparable across different substances and laboratories.
Ready Biodegradability (OECD 301)
This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions. Several methods exist within this guideline, including:
-
OECD 301A (DOC Die-Away): The test substance is incubated with a microbial inoculum in a mineral medium. Biodegradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) over a 28-day period. A substance is considered readily biodegradable if it achieves at least 70% DOC removal within a 10-day window.
-
OECD 301B (CO2 Evolution, Modified Sturm Test): This method measures the carbon dioxide produced during the biodegradation of the test substance. The amount of CO2 is compared to the theoretical maximum. A pass level of 60% of the theoretical CO2 production within a 10-day window indicates ready biodegradability.[10]
-
OECD 301C (Modified MITI Test (I)): This test, originating from Japan's Ministry of International Trade and Industry, is a respirometric method that measures oxygen consumption.[11][12] It is suitable for poorly soluble and volatile substances.[12]
-
OECD 301F (Manometric Respirometry): Similar to 301C, this test measures the oxygen consumed by the microorganisms to biodegrade the test substance in a closed respirometer over 28 days.
Aquatic Toxicity Testing
These tests are designed to determine the adverse effects of a substance on aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[5][8][13][14][15] Fish are exposed to at least five concentrations of the test substance in a geometric series.[8] Mortalities are recorded at 24, 48, 72, and 96 hours.[8][13]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna (a small crustacean) over a 48-hour period (EC50).[2][7][9][16] Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.[2][9][16]
-
Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.[1][3][17][18][19] The test measures the reduction in growth rate over a 72-hour exposure to various concentrations of the substance to determine the EC50.[1][17]
Visualization of the Environmental Risk Assessment Workflow
The following diagram illustrates a typical workflow for assessing the environmental risk of an industrial amine, from data acquisition to risk characterization.
Caption: A flowchart illustrating the key stages of environmental risk assessment for an industrial amine.
Conclusion
This comparative guide highlights the importance of a data-driven approach to evaluating the environmental impact of industrial amines. While this compound is predicted to be not readily biodegradable, its bioaccumulation potential is low. Its predicted aquatic toxicity falls within a range that necessitates further experimental verification for a conclusive risk assessment. In comparison, established industrial amines like aniline and the ethanolamines exhibit a wider range of environmental profiles, with some being readily biodegradable and others posing greater toxicological concerns. For professionals in research and drug development, a thorough understanding of these environmental parameters is essential for making informed decisions that align with principles of green chemistry and environmental stewardship. The use of standardized testing protocols and predictive modeling, as outlined in this guide, provides a robust framework for achieving this goal.
References
- 1. eurofins.com.au [eurofins.com.au]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. This compound | C8H11NO | CID 81477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 6. oecd.org [oecd.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD 301C - MITI Biodegradation Test - Situ Biosciences [situbiosciences.com]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. eurofins.com.au [eurofins.com.au]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 19. oecd.org [oecd.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-2,6-dimethylphenol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step operational plan for the proper disposal of 3-Amino-2,6-dimethylphenol, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these procedures is essential for regulatory compliance and the cultivation of a robust safety culture.
Immediate Safety and Handling Precautions:
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While the specific requirements for this compound should be confirmed by consulting its Safety Data Sheet (SDS), standard PPE for handling this and similar chemical compounds includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the powder form or in the absence of adequate ventilation, a NIOSH-approved respirator is recommended. All handling of this chemical should ideally take place within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound is a regulated process that must be executed with precision and care. Follow these steps to ensure safe and compliant disposal.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste material as "this compound."
-
Determine Hazards: Based on available safety data, this compound is harmful if swallowed or inhaled and causes serious eye irritation. It is also recognized as being toxic to aquatic life with long-lasting effects. Therefore, it must be treated as hazardous chemical waste.[1][2]
Step 2: Waste Segregation and Containerization
-
Dedicated Waste Container: Use a dedicated, properly sealed, and chemically compatible container for the collection of this compound waste. Do not mix it with other waste streams to avoid unintended chemical reactions.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a tightly fitting lid.[3]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical step for regulatory compliance and the safety of all personnel handling the waste. The label must be clearly legible and securely affixed to the container.
-
Content Identification: Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[1]
-
Hazard Communication: The label must include the words "Hazardous Waste."[1][3]
-
Contact Information: Include the name and contact information of the principal investigator or the laboratory responsible for generating the waste.[1]
-
Date of Accumulation: Record the date when the first particle of waste was placed in the container.[1]
Step 4: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.
-
Segregation from Incompatibles: Ensure the storage area is away from incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment unit to mitigate any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Professional Disposal: The EHS department will arrange for the ultimate disposal of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in any sewer drain.[1][4] Its toxicity to aquatic life makes this particularly dangerous.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Reference |
| GHS Hazard Statements | H302, H332, H319, H411 | |
| Description of Hazard Statements | Harmful if swallowed, Harmful if inhaled, Causes serious eye irritation, Toxic to aquatic life with long lasting effects | |
| Personal Protective Equipment (PPE) | Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (as needed) | General Lab Safety |
| Prohibited Disposal Routes | Sink/Sewer, Regular Trash | [1][4][5] |
| Required Waste Labeling | "Hazardous Waste", Full Chemical Name, PI Contact Info, Accumulation Date | [1][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-2,6-dimethylphenol
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Amino-2,6-dimethylphenol (CAS No. 6994-64-5), a chemical compound utilized in various research and development applications. Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific occupational exposure limit (OEL) for this compound has not been established, it is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H373: May cause damage to organs through prolonged or repeated exposure. [1]
Given these potential hazards, and drawing from safety data for structurally similar compounds, a comprehensive approach to personal protective equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and change them frequently, especially if contaminated. |
| Eye Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For tasks with a higher risk of exposure, consider additional protective clothing to prevent skin contact.[2][3] |
| Respiratory Protection | If handling procedures are likely to generate dust, work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Handling and Preparation:
- Conduct a thorough risk assessment for the planned experiment.
- Ensure all necessary PPE is available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
- Have a spill kit readily accessible.
2. Handling the Compound:
- Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[3]
- Avoid the formation of dust during weighing and transferring.[4]
- Use appropriate tools (e.g., spatulas, weigh boats) for handling the solid.
- Keep the container tightly closed when not in use.[3]
- Wash hands thoroughly after handling, even if gloves were worn.[2]
3. In Case of Exposure or Spill:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
- Spill: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
-
Waste Identification: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated labware, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid waste containing this chemical in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. [5]
Experimental Workflow for Safe Handling
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
